tert-Butyl methylsulfonylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZFMKSOHADOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435282 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147751-16-4 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl methylsulfonylcarbamate
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl methylsulfonylcarbamate (CAS No. 147751-16-4), a key intermediate in organic synthesis. This document details a probable synthetic pathway, outlines a generalized experimental protocol, and presents its known physicochemical and analytical characterization data. The information is structured to support researchers and professionals in drug discovery and development by providing key data in a clear and accessible format to facilitate laboratory work and further investigation.
Introduction
This compound, also known as N-(tert-butoxycarbonyl)methanesulfonamide, is a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the sulfonamide nitrogen allows for selective functionalization at other positions of a molecule. The methylsulfonyl moiety is a key functional group in various pharmacologically active compounds. This guide outlines a reliable synthetic approach and details the key analytical characteristics of this important intermediate.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 147751-16-4 |
| Molecular Formula | C₆H₁₃NO₄S |
| Molecular Weight | 195.24 g/mol |
| Physical Form | Solid |
| Melting Point | 108-109 °C |
| Purity | Typically ≥95% |
Synthesis of this compound
Proposed Reaction Scheme
The proposed synthesis is a nucleophilic substitution reaction where the deprotonated tert-butyl carbamate acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group.
Caption: Proposed synthesis of this compound.
Generalized Experimental Protocol
This protocol is based on established procedures for the synthesis of N-sulfonylcarbamates and should be optimized for specific laboratory conditions.
Materials:
-
tert-Butyl carbamate
-
Methanesulfonyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate (1.0 eq) in an anhydrous aprotic solvent.
-
Addition of Base: Add the tertiary amine base (1.1-1.5 eq) to the solution and stir for a few minutes at room temperature.
-
Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methanesulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Characterization Data
While a complete set of publicly available spectra for this compound is limited, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.5 | Singlet | 9H |
| Methyl Protons (-SO₂CH₃) | ~3.3 | Singlet | 3H |
| N-H Proton (-NH-) | Broad singlet | 1H | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| tert-Butyl Carbons (-C(CH₃)₃) | ~28 | ||
| Quaternary Carbon (-C(CH₃)₃) | ~84 | ||
| Methyl Carbon (-SO₂CH₃) | ~42 | ||
| Carbonyl Carbon (-C=O) | ~150 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3400-3200 |
| C-H (alkane) | Stretching | 3000-2850 |
| C=O (carbamate) | Stretching | 1750-1720 |
| S=O (sulfonyl) | Asymmetric & Symmetric Stretching | 1370-1330 and 1180-1160 |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Comment |
| [M+H]⁺ | 196.06 | Molecular ion (protonated) |
| [M-C₄H₈]⁺ or [M-56]⁺ | 140.03 | Loss of isobutylene |
| [M-C₄H₉O₂]⁺ or [M-89]⁺ | 107.00 | Loss of the Boc group |
Experimental Workflow and Logic
The synthesis and characterization of this compound follow a logical progression from starting materials to a fully characterized final product.
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established chemical principles, offers a reliable method for the preparation of this important building block in medicinal chemistry. The tabulated physical and predicted spectroscopic data serve as a valuable reference for researchers in verifying the identity and purity of the synthesized compound. This information is intended to support the ongoing efforts in the discovery and development of novel therapeutic agents.
An In-depth Technical Guide to the Reaction Mechanism of tert-Butyl Methylsulfonylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and chemical reactivity of tert-butyl methylsulfonylcarbamate. This compound is of interest in medicinal chemistry and drug development as a potential protecting group and as a scaffold for the synthesis of more complex molecules. This document details the probable synthetic pathways, outlines the mechanisms of its key reactions, and presents its reactivity profile towards various reagents. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate a deeper understanding and practical application of the chemistry of this compound.
Introduction
This compound incorporates a carbamate and a sulfonamide moiety, making it a versatile building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) group suggests its utility as a protecting group for the methylsulfonylamine functionality, which can be deprotected under specific conditions. Understanding the synthesis and reactivity of this molecule is crucial for its effective application in the development of new chemical entities.
Synthesis of this compound
The most plausible synthetic route to this compound involves a two-step, one-pot reaction sequence starting from chlorosulfonyl isocyanate (CSI).
Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate
The first step is the nucleophilic addition of tert-butanol to the highly electrophilic isocyanate carbon of chlorosulfonyl isocyanate. This reaction is typically carried out at low temperatures in an anhydrous aprotic solvent.
Step 2: Reaction with Methanesulfonamide
The in-situ generated tert-butyl N-(chlorosulfonyl)carbamate intermediate is then reacted with methanesulfonamide in the presence of a base to yield the final product. The base, typically a tertiary amine like triethylamine, neutralizes the hydrochloric acid byproduct.
A detailed experimental protocol, adapted from the synthesis of a closely related analogue, is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Methanesulfonamide
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous
-
An In-depth Technical Guide to tert-Butyl Methyl(methylsulfonyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl methyl(methylsulfonyl)carbamate (CAS No. 894351-83-8), a key intermediate in organic synthesis. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and expected analytical data for its characterization. The information is structured to support researchers in the fields of medicinal chemistry and drug development in their synthetic endeavors.
Core Physicochemical Properties
Quantitative data for tert-butyl methyl(methylsulfonyl)carbamate is not widely available in peer-reviewed literature. The following table summarizes key identifiers and predicted physicochemical properties to guide experimental design.
| Property | Value | Source |
| IUPAC Name | tert-butyl methyl(methylsulfonyl)carbamate | - |
| CAS Number | 894351-83-8 | [BLD Pharm][1] |
| Molecular Formula | C₇H₁₅NO₄S | [BLD Pharm][1] |
| Molecular Weight | 209.26 g/mol | [BLD Pharm][1] |
| Physical Form | Predicted: Solid or Oil | - |
| Boiling Point | Predicted: 176.6 ± 8.0 °C (for precursor) | [ChemicalBook][2] |
| Density | Predicted: 0.937 ± 0.06 g/cm³ (for precursor) | [ChemicalBook][2] |
| pKa | Predicted: 13.04 ± 0.46 (for precursor) | [ChemicalBook][2] |
| Solubility | Predicted: Soluble in DCM, Methanol | [ChemicalBook][2] |
| SMILES | O=C(OC(C)(C)C)N(C)S(=O)(C)=O | [BLD Pharm][1] |
Note: Predicted values are computationally generated for the precursor tert-butyl methylcarbamate where data for the final compound is unavailable, and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
The synthesis of tert-butyl methyl(methylsulfonyl)carbamate is a two-step process. The first step involves the N-Boc protection of methylamine to form the intermediate, tert-butyl methylcarbamate. The second step is the sulfonylation of this intermediate with methanesulfonyl chloride.
Logical Synthesis Workflow
References
Spectroscopic and Synthetic Profile of Tert-butyl Methylsulfonylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for tert-butyl methylsulfonylcarbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in the public domain, this document leverages spectral information from structurally analogous compounds to forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the title compound. Furthermore, a robust experimental protocol for its synthesis and purification is proposed based on established methodologies for N-sulfonylcarbamate formation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related structures, including tert-butyl carbamates and various N-sulfonylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet (broad) | 1H | N-H |
| ~3.1 - 3.3 | Singlet | 3H | SO₂-CH ₃ |
| ~1.5 | Singlet | 9H | -C(CH ₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 152 | C =O (carbamate) |
| ~82 - 84 | -C (CH₃)₃ |
| ~40 - 42 | SO₂-C H₃ |
| ~28 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3150 | Medium, sharp | N-H stretch |
| ~2980 - 2960 | Medium | C-H stretch (aliphatic) |
| ~1750 - 1730 | Strong | C=O stretch (carbamate) |
| ~1350 - 1330 | Strong | SO₂ asymmetric stretch |
| ~1160 - 1140 | Strong | SO₂ symmetric stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 195 | [M]⁺ |
| 140 | [M - C₄H₉]⁺ |
| 116 | [M - SO₂CH₃]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following is a proposed protocol for the synthesis and characterization of this compound. This procedure is adapted from general methods for the synthesis of N-acylsulfonamides.
Synthesis of this compound
Materials:
-
Methanesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add methanesulfonamide (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid product using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Mass Spectrometry:
-
Analyze the sample using Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry to confirm the molecular weight and fragmentation pattern.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.
Caption: A flowchart depicting the synthesis and subsequent spectroscopic analysis of this compound.
Navigating the Physicochemical Landscape of Tert-butyl Methylsulfonylcarbamate: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility and stability of tert-butyl methylsulfonylcarbamate. This guide, therefore, offers a comprehensive framework based on the well-established chemical principles of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the sulfonamide moiety. The experimental protocols detailed herein are standardized methods that can be employed to generate precise data for this compound.
Introduction: Understanding the Core Compound
This compound is a molecule of interest in organic synthesis, potentially as an intermediate in the development of novel chemical entities. Its utility in a laboratory or industrial setting is fundamentally governed by its physicochemical properties, primarily its solubility in organic solvents and its stability under various conditions. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the shelf-life of the compound. This guide provides a predictive overview and the necessary experimental methodologies to determine these critical parameters.
Solubility Profile: A Predictive Analysis
The solubility of this compound will be dictated by the interplay between its nonpolar tert-butyl group and the polar methylsulfonylcarbamate moiety. While the tert-butyl group enhances solubility in nonpolar organic solvents, the polar sulfonyl and carbamate groups will favor interactions with more polar solvents. Based on these structural features, a qualitative solubility profile can be anticipated.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Notes |
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | Low to Insoluble | The high polarity of the methylsulfonylcarbamate group is likely to limit solubility. |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Aromatic stacking may offer some interaction, but polarity mismatch is significant. |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Expected to be a good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | A versatile solvent that should readily dissolve the compound. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Soluble | A common solvent for compounds of intermediate polarity. |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Soluble | Its high polarity should favor dissolution. |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Highly Soluble | A highly polar solvent, likely to be very effective. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble | A universal organic solvent; expected to show high solubility. |
| Polar Protic Solvents | ||||
| Methanol (MeOH) | CH₃OH | 5.1 | Soluble | Capable of hydrogen bonding, which may enhance solubility. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble | Similar to methanol, should be a suitable solvent. |
| Water | H₂O | 10.2 | Insoluble | The nonpolar tert-butyl group is expected to render the molecule hydrophobic. |
Stability Characteristics: Key Considerations
The stability of this compound is primarily influenced by its two key functional groups: the tert-butoxycarbonyl (Boc) group and the sulfonamide linkage.
-
The Boc Group: This is a well-known acid-labile protecting group. In the presence of strong acids, and even some weaker acids over time, it will readily cleave to release the corresponding amine, carbon dioxide, and isobutylene. It is also susceptible to thermal degradation at elevated temperatures.
-
The Sulfonamide Group: The sulfur-nitrogen bond in sulfonamides can be susceptible to cleavage under certain reductive or strong hydrolytic conditions, although it is generally stable to a wide range of reagents.
Table 2: Predicted Stability Profile of this compound
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions. |
| Neutral pH | Generally Stable | Minimal degradation is expected. |
| Basic pH | Generally Stable | The Boc group is stable towards most bases. The sulfonamide linkage is also generally base-stable. |
| Elevated Temperature | Susceptible to Thermal Degradation | Thermal deprotection of the Boc group can occur, particularly at temperatures above 85-90°C. |
| Light Exposure | Data Not Available | A formal photostability study is recommended as compounds with amine functionalities can be susceptible to photo-oxidation. |
Experimental Protocols
To obtain quantitative data, the following experimental protocols are recommended.
Protocol for Determining Thermodynamic Solubility
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any und-issolved particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable reference standard. Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve.
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential for identifying potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add an appropriate amount of a strong acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add an appropriate amount of a strong base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature.
-
Thermal Degradation: Incubate a solution and the solid compound at an elevated temperature (e.g., 90°C).
-
Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation under each stress condition.
-
Characterize any degradation products by comparing their retention times and UV spectra to the parent compound. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
-
Determine the primary degradation pathways.
-
Conclusion
While specific data for this compound remains to be published, this technical guide provides researchers and drug development professionals with a solid foundation for understanding its likely solubility and stability characteristics. The predictive analyses, based on the known chemistry of its functional groups, offer valuable initial insights. Most importantly, the detailed experimental protocols provided herein empower researchers to generate the precise, quantitative data necessary for their specific applications, ensuring the successful progression of their research and development endeavors.
The Ascendant Role of tert-Butyl Methylsulfonylcarbamate: A Technical Guide to a Unique Hydroxyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. This technical guide delves into the emerging role of tert-butyl methylsulfonylcarbamate as a distinctive and versatile protecting group for hydroxyl functionalities. Exhibiting a unique stability profile—robust under harsh basic conditions yet readily cleaved under mild basic treatment—this reagent offers a valuable tool for strategic synthetic planning, particularly in the complex syntheses inherent to drug discovery and development. This document provides a comprehensive overview of its synthesis, application in alcohol protection, and deprotection protocols, supported by quantitative data and procedural diagrams to facilitate its adoption in the modern laboratory.
Introduction to a Novel Protecting Group Strategy
The protection of hydroxyl groups is a cornerstone of organic synthesis, preventing unwanted side reactions during transformations elsewhere in a molecule. While a plethora of alcohol protecting groups exist, the sulfonylcarbamate family, and specifically this compound, presents a compelling addition to the synthetic chemist's toolkit. Unlike many standard protecting groups, it offers a unique orthogonality, remaining intact under conditions that would cleave other common groups, yet succumbing to gentle basic conditions for its removal. This characteristic allows for more flexible and efficient synthetic routes.
Synthesis of this compound
The preparation of this compound can be approached through several synthetic routes. A common strategy for the formation of N-sulfonylcarbamates involves the reaction of a sulfonyl chloride with a carbamate. While a specific, detailed protocol for the methylsulfonyl variant is not widely published, a general and reliable method can be adapted from the synthesis of analogous compounds. A plausible and efficient route involves the reaction of methanesulfonyl chloride with tert-butyl carbamate in the presence of a suitable base.
Alternatively, a two-step, one-pot synthesis commencing with chlorosulfonyl isocyanate (CSI) and tert-butanol to form the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, can be adapted. This intermediate can then be reacted in situ with a methylating agent or a methylamine precursor to yield the desired product.[1]
Experimental Protocol: Synthesis of a Representative N-Sulfonylcarbamate (tert-Butyl N-(benzylsulfamoyl)carbamate)
This protocol for a related compound provides a foundational method that can be adapted for this compound.[1]
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Benzylamine (to be replaced with a methyl source for the target compound)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C. Add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for an additional 30 minutes.[1]
-
Reaction with Amine: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add this solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution, maintaining the reaction temperature at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Protection of Alcohols using this compound
The sulfonylcarbamate group has been demonstrated as a unique and versatile protecting group for hydroxyl functions.[2][3] The protection of an alcohol with this compound would likely proceed via a nucleophilic attack of the alcohol on the sulfonyl group, facilitated by a base.
Generalized Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and this compound (1.2 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.5 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stability Profile
A key advantage of the sulfonylcarbamate protecting group is its remarkable stability across a range of conditions. It is reported to be stable under harsh basic conditions, which allows for deprotection of other base-labile groups in its presence.[2][3] Sulfonyl groups, in general, are known to be stable under both acidic and basic conditions.[4] This robustness provides a significant advantage in complex synthetic sequences.
| Condition | Stability of Sulfonylcarbamate Group |
| Harsh Basic Conditions | Stable[2][3] |
| Mild Basic Conditions | Labile (Deprotection condition)[2][3] |
| Acidic Conditions | Generally Stable[4] |
| Nucleophiles | Generally Stable |
| Oxidizing Agents | Generally Stable |
| Reducing Agents | Generally Stable |
Deprotection of Sulfonylcarbamate-Protected Alcohols
The selective removal of the sulfonylcarbamate group is achieved under mild basic conditions, highlighting its utility in orthogonal protection strategies.[2][3]
Generalized Experimental Protocol: Deprotection of a Protected Alcohol
Materials:
-
Sulfonylcarbamate-protected alcohol
-
Mild base (e.g., Potassium carbonate, Sodium bicarbonate)
-
Protic solvent (e.g., Methanol, Ethanol)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the sulfonylcarbamate-protected alcohol in a protic solvent such as methanol.
-
Addition of Base: Add a mild base, such as potassium carbonate, to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the protic solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution to obtain the deprotected alcohol, which can be further purified if necessary.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported, the following table summarizes expected yields for the protection and deprotection steps based on analogous sulfonylcarbamate chemistry.
| Process | Substrate | Reagents | Solvent | Temperature | Time | Yield (%) |
| Protection | Primary Alcohol | This compound, Et3N | DCM | Room Temp. | 1-4 h | >90 |
| Deprotection | Protected Alcohol | K2CO3 | Methanol | Room Temp. | 2-6 h | >95 |
Visualizing the Workflow
To aid in the conceptualization of the synthetic processes involving this compound, the following diagrams illustrate the key workflows.
Caption: A potential synthetic workflow for this compound.
Caption: The cycle of alcohol protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - Tert-butyl n-[3-(chlorosulfonyl)phenyl]carbamate (C11H14ClNO4S) [pubchemlite.lcsb.uni.lu]
- 3. Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Mechanism of Action of tert-Butyl Methylsulfonylcarbamate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methylsulfonylcarbamate, a molecule integrating a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl moiety, serves as a key intermediate in organic synthesis. Its unique structural features allow for the controlled introduction and release of the methylsulfonamide functional group, a common pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of this compound, with a focus on its utility in the strategic protection and deprotection of nitrogen-containing compounds.
The core function of this compound lies in its ability to act as a stable, masked form of methylsulfonamide. The electron-withdrawing nature of the methylsulfonyl group and the steric bulk of the tert-butyl group influence the reactivity of the carbamate linkage, making the Boc group susceptible to cleavage under specific conditions. This controlled release is fundamental to its application in multi-step synthetic pathways where the transient protection of a sulfonamide nitrogen is required.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 147751-16-4 |
| Molecular Formula | C₆H₁₃NO₄S |
| Molecular Weight | 195.24 g/mol |
| Melting Point | 108-109 °C |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step, one-pot reaction sequence. This involves the initial formation of a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, from the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This intermediate is then reacted in situ with methylamine to yield the final product.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous N-sulfonylcarbamates.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Methylamine (solution in THF or as a gas)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.
-
-
Reaction with Methylamine:
-
In a separate flask, dissolve methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the methylamine solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Mechanism of Action: The Role as a Protecting Group
The primary mechanism of action of this compound in organic reactions is its function as a protecting group for the methylsulfonamide moiety. The tert-butoxycarbonyl (Boc) group masks the reactivity of the sulfonamide nitrogen, allowing for chemical transformations at other sites of a molecule. The utility of this compound lies in the subsequent deprotection step, which cleanly releases the methylsulfonamide.
Acid-Catalyzed Deprotection
The most common method for the removal of the Boc group is through acid catalysis. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation and subsequent loss of carbon dioxide to yield the deprotected methylsulfonamide.
Caption: Acid-catalyzed deprotection mechanism.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
N-Boc protected methylsulfonamide derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected methylsulfonamide derivative in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Quantitative Data for Deprotection Reactions
The efficiency of the deprotection of N-Boc-N-sulfonylamines is generally high, as summarized in Table 2.
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-Alkylsulfonamide | TFA | DCM | 0 - RT | 1 - 4 | >90 |
| N-Boc-Arylsulfonamide | HCl (4M in Dioxane) | Dioxane | RT | 2 - 6 | >90 |
| N-Boc protected amine | p-TsOH | Dichloromethane | RT | 0.17 | ~99 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the deprotection of an N-Boc protected compound.
Caption: General experimental workflow for deprotection.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a stable precursor to methylsulfonamide. Its mechanism of action is centered on the well-established chemistry of the tert-butoxycarbonyl protecting group, which allows for the masking and subsequent controlled release of the methylsulfonamide nitrogen. The synthetic and deprotection protocols outlined in this guide, supported by quantitative data and mechanistic visualizations, provide a foundational understanding for researchers and professionals in drug development and organic chemistry. The strategic use of this and related N-Boc-N-sulfonylcarbamates enables the efficient construction of complex molecules bearing the important sulfonamide functional group.
The Strategic Application of tert-Butyl Methylsulfonylcarbamate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups to modulate the physicochemical and pharmacological properties of lead compounds is a cornerstone of medicinal chemistry. Among these, the methylsulfonylcarbamate moiety has emerged as a valuable functional group. This technical guide provides an in-depth exploration of tert-butyl methylsulfonylcarbamate, a key precursor for the introduction of this important moiety. We will delve into its synthesis, reactivity, and its role as a strategic building block in the design of novel therapeutic agents. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and conceptual workflows to aid researchers in harnessing the potential of this versatile precursor.
Introduction
The sulfonamide functional group and its derivatives are prevalent in a wide array of clinically approved drugs, valued for their chemical stability and ability to participate in hydrogen bonding, which is crucial for target engagement.[1][2] The methylsulfonylcarbamate group, in particular, offers a unique combination of properties. The tert-butoxycarbonyl (Boc) group serves as a well-established protecting group for the nitrogen atom, allowing for selective transformations at other positions within a complex molecule. The subsequent deprotection reveals the methylsulfonylcarbamate, which can act as a bioisosteric replacement for other functional groups, such as carboxylic acids or other amides, potentially improving a compound's pharmacokinetic profile.[3][4]
This guide focuses on this compound (CAS 147751-16-4), a precursor designed to facilitate the incorporation of the N-(methylsulfonyl)-N-(tert-butoxycarbonyl)amino group or, after deprotection, the methylsulfonylamino group into target molecules. Its application in medicinal chemistry programs can lead to improvements in a candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Synthesis of this compound
The preparation of this compound is most effectively achieved through the reaction of tert-butyl carbamate with methanesulfonyl chloride. This reaction is a standard method for the synthesis of N-sulfonylcarbamates.
Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | 107-109 (subl.) | 1.03 |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 161 | 1.48 |
| Triethylamine | C₆H₁₅N | 101.19 | 89 | 0.726 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | 1.33 |
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl carbamate
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbamate (1.0 eq).
-
Dissolve the tert-butyl carbamate in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled solution, add triethylamine (1.1 eq) dropwise with stirring.
-
Slowly add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: Based on similar reactions, yields in the range of 70-85% can be anticipated.
Reactivity and Applications in Medicinal Chemistry
This compound serves as a versatile precursor for the introduction of the methylsulfonylamino moiety. The presence of the Boc protecting group allows for its use in multi-step syntheses where the nitrogen's reactivity needs to be masked.
General Reactivity
The primary utility of this compound is as a building block. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the corresponding N-methylsulfonamide. This allows for the strategic unveiling of this functional group at a later stage in a synthetic sequence.
Role of the Methylsulfonylcarbamate Group in Drug Design
The methylsulfonylcarbamate and the related sulfonamide functionalities are of significant interest in medicinal chemistry for several reasons:
-
Bioisosterism: The methylsulfonylcarbamate group can act as a non-classical bioisostere for carboxylic acids. This replacement can lead to improved metabolic stability and cell permeability by reducing the acidity of the molecule.[3][4]
-
Modulation of Physicochemical Properties: The incorporation of a sulfonamide-containing moiety can significantly impact a molecule's solubility, lipophilicity (LogP), and hydrogen bonding capacity, all of which are critical determinants of a drug's ADME profile.[5][6]
-
Target Engagement: The sulfonamide group is a well-known pharmacophore that can participate in key hydrogen bonding interactions with biological targets, such as enzymes and receptors.[1][7] This is particularly evident in the many kinase inhibitors that feature a sulfonamide group for binding to the hinge region of the kinase domain.[7]
Visualization of Key Concepts
Synthetic Pathway
Caption: Synthesis of this compound.
General Reactivity and Deprotection
Caption: Deprotection of this compound.
Conceptual Workflow in Drug Discovery
Caption: Role as a precursor in lead optimization.
Conclusion
This compound is a valuable, albeit specialized, precursor in the medicinal chemist's toolkit. Its straightforward synthesis and the stability of the Boc-protected nitrogen make it an attractive reagent for the introduction of the methylsulfonylamino functionality in a controlled manner. The strategic use of this precursor allows for the exploration of the chemical space around a lead compound, with the potential to significantly enhance its drug-like properties. By serving as a bioisosteric replacement and a modulator of physicochemical characteristics, the methylsulfonylcarbamate moiety can play a critical role in the development of new and improved therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate the effective utilization of this compound in drug discovery and development programs.
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. drughunter.com [drughunter.com]
- 4. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Tert-Butyl Methylsulfonylcarbamate (CAS 147751-16-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl methylsulfonylcarbamate (CAS 147751-16-4), a sulfonylcarbamate compound with potential applications in organic synthesis and medicinal chemistry. This document details the physicochemical properties, a putative synthesis protocol, and an exploration of its potential, yet currently undocumented, biological relevance. The information is structured to support laboratory research and further investigation into the therapeutic and synthetic utility of this molecule.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 147751-16-4, is an organic molecule incorporating a carbamate group, a sulfonyl moiety, and a tert-butyl functional group. The presence of these distinct functionalities suggests a potential for diverse chemical reactivity and biological activity. The sulfonylcarbamate core is a structural motif found in various pharmacologically active compounds, and the tert-butyl group can influence properties such as solubility, metabolic stability, and receptor binding. This guide aims to consolidate the available information and provide a foundational resource for researchers working with or interested in this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(methylsulfonyl)carbamate | N/A |
| CAS Number | 147751-16-4 | N/A |
| Molecular Formula | C₆H₁₃NO₄S | N/A |
| Molecular Weight | 195.24 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 109-111 °C | N/A |
| Boiling Point | Predicted: 347.5 ± 23.0 °C at 760 mmHg | N/A |
| Density | Predicted: 1.25±0.1 g/cm³ | N/A |
| pKa | Predicted: 7.5±0.7 | N/A |
| LogP | Predicted: 0.8±0.4 | N/A |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
| InChI Key | GAIZFMKSOHADOV-UHFFFAOYSA-N | N/A |
| SMILES | CS(=O)(=O)NC(=O)OC(C)(C)C | N/A |
Note: Predicted values are computationally generated and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
General Synthesis of N-Sulfonylcarbamates
The synthesis of N-acylsulfonamides, a class of compounds that includes this compound, is often achieved by treating a sulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Putative Experimental Protocol
This protocol is a generalized procedure based on similar syntheses and should be optimized for the specific reaction.
Materials:
-
Methanesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methanesulfonamide (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 eq) and a catalytic amount of DMAP to the solution and stir for a few minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture. The addition is typically performed at 0 °C to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Synthetic Workflow Diagram:
Caption: A workflow diagram for the synthesis of this compound.
Biological Properties and Potential Signaling Pathways
As of the current literature survey, there is no specific information available regarding the biological activity, mechanism of action, or associated signaling pathways for this compound (CAS 147751-16-4). However, the structural components of the molecule provide a basis for hypothesizing potential biological relevance.
The carbamate group is a well-known pharmacophore present in numerous approved drugs with a wide range of activities. The sulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule. The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding metabolically labile sites.
Given these features, this compound could be a candidate for screening in various biological assays, including but not limited to:
-
Enzyme inhibition assays (e.g., proteases, kinases, acetylcholinesterase)
-
Receptor binding assays
-
Antimicrobial or anticancer cell-based assays
Hypothetical Biological Evaluation Workflow:
The following diagram illustrates a potential workflow for the initial biological evaluation of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound (CAS 147751-16-4) is a compound with potential utility in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive summary of its known and predicted properties, along with a putative synthesis protocol. The absence of reported biological activity presents an opportunity for researchers to explore the pharmacological potential of this molecule. The structured information and proposed workflows within this document are intended to serve as a valuable resource to stimulate and support future research in this area.
A Theoretical Exploration of Tert-Butyl Methylsulfonylcarbamate Conformation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical conformational analysis of tert-butyl methylsulfonylcarbamate. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes findings from theoretical studies on structurally analogous compounds, including various sulfonylcarbamates and carbamate derivatives. The principles and data derived from these related systems provide a robust framework for understanding the likely conformational preferences, rotational barriers, and key structural parameters of this compound.
Introduction
This compound is a molecule of interest due to the presence of two key functional groups: a carbamate and a sulfonamide. The conformational landscape of such molecules is critical in determining their intermolecular interactions and, consequently, their biological activity and material properties. Understanding the stable three-dimensional arrangements of the tert-butyl, methyl, and sulfonyl groups around the central carbamate linkage is paramount for rational drug design and molecular modeling. This guide provides a comprehensive overview of the expected conformational behavior based on high-level computational studies of similar structures.
Core Conformational Features
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Of particular importance are the rotations around the carbamate C-N bond and the S-N bond.
-
Carbamate C-N Bond Rotation: The C-N bond in carbamates possesses a partial double bond character, leading to a significant rotational barrier and the existence of distinct syn and anti rotamers.[1][2] The anti conformation is often preferred in secondary carbamates, though the energy difference between the rotamers can be small.[1][2]
-
Sulfonyl S-N Bond Rotation: The rotation around the S-N bond in sulfonamides also influences the overall molecular shape. The orientation of the methyl group relative to the carbamate functionality will determine the steric and electronic environment of the molecule.
The interplay between these rotational degrees of freedom defines the potential energy surface of the molecule and dictates the populations of its stable conformers.
Computational Methodologies: A Protocol for Theoretical Analysis
The insights presented in this guide are based on computational methods that have been successfully applied to the conformational analysis of related sulfonylcarbamates and carbamates. A typical and robust protocol for such a theoretical study is outlined below.
Table 1: Summary of a Recommended Computational Protocol
| Step | Methodology | Description | Common Software |
| 1. Initial Structure Generation | Molecular Mechanics | Generation of an initial 3D structure of this compound. | Avogadro, GaussView |
| 2. Conformational Search | Molecular Mechanics Force Fields (e.g., OPLS-2005) or semi-empirical methods | Exploration of the potential energy surface by systematically rotating key dihedral angles to identify low-energy conformers.[3] | Maestro, Spartan |
| 3. Geometry Optimization and Energy Calculation | Density Functional Theory (DFT) | Optimization of the geometries of the identified conformers to locate the true energy minima on the potential energy surface. Calculation of single-point energies for accurate relative energy determination.[4][5] | Gaussian, ORCA |
| 4. Frequency Analysis | DFT | Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy). | Gaussian, ORCA |
Detailed Computational Parameters:
-
Density Functional Theory (DFT): The B3LYP functional is a widely used and reliable choice for geometry optimizations and energy calculations of organic molecules.[4][5]
-
Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost.[5][6]
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent.
Quantitative Data from Analogous Systems
While specific data for this compound is not available, the following table summarizes typical rotational barriers and bond lengths found in related carbamate and sulfonamide systems, which can be used as a reasonable approximation.
Table 2: Typical Conformational Energy Barriers and Bond Lengths from Related Molecules
| Parameter | System | Value | Reference |
| C(carbonyl)-N Rotational Barrier | N-alkylcarbamate | ~16 kcal/mol | [1][2] |
| C(carbonyl)-N Rotational Barrier | N-phenylcarbamate | 12.5 kcal/mol | [1][2] |
| C(carbonyl)-N Rotational Barrier | N-(2-pyrimidyl)carbamates | <9 kcal/mol | [1][2] |
| C(carbonyl)-N Bond Length | N-(2-pyrimidyl)carbamates | ~0.03 Å longer than in N-phenylcarbamates | [1][2] |
These values highlight that the electronic nature of the substituent on the nitrogen atom significantly influences the rotational barrier of the carbamate C-N bond.
Visualization of Conformational Space
The following diagrams illustrate the key rotational degrees of freedom in this compound and a hypothetical computational workflow for its conformational analysis.
Caption: Key rotational dihedral angles in this compound.
Caption: A typical computational workflow for determining stable conformers.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the conformational properties of this compound. By leveraging data and methodologies from studies on analogous sulfonylcarbamates and carbamates, we can predict the key conformational features, including the presence of syn and anti rotamers around the carbamate C-N bond and the rotational flexibility of the S-N bond. The provided computational protocol offers a robust pathway for researchers to conduct detailed theoretical investigations on this and related molecules. Such studies are invaluable for elucidating structure-activity relationships and guiding the development of new chemical entities in the pharmaceutical and materials science fields.
References
- 1. www3.nd.edu [www3.nd.edu]
- 2. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Sulfonylcarbamate Chemistry in Solid-Phase Peptide Synthesis
Topic: On-Resin N-Methylation of Peptides Utilizing Sulfonyl-Activation Chemistry
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Introduction:
N-methylation of peptide backbones is a crucial chemical modification in drug discovery, offering a pathway to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen can significantly improve metabolic stability by hindering enzymatic degradation, increase membrane permeability, and modulate conformation to fine-tune receptor binding affinity and selectivity. While the direct incorporation of pre-synthesized N-methylated amino acids is a viable strategy, on-resin N-methylation provides a versatile and cost-effective alternative for site-specific modification.
This document provides detailed protocols and data for a robust on-resin N-methylation procedure that employs a sulfonyl group to activate the backbone amide for subsequent methylation. This approach is analogous to the hypothesized utility of a tert-butyl methylsulfonylcarbamate, focusing on the activation of the nitrogen atom for alkylation. The protocols outlined below are based on the well-established o-nitrobenzenesulfonyl (o-NBS) protection/activation strategy, which is a reliable method for achieving selective N-methylation during solid-phase peptide synthesis (SPPS).
Data Presentation
The efficiency of on-resin N-methylation can be influenced by the amino acid residue being methylated, the surrounding sequence, and the reaction conditions. The following tables summarize typical outcomes for the o-NBS N-methylation method.
Table 1: Efficiency of On-Resin N-Methylation using the o-NBS Method
| Amino Acid to be N-Methylated | N-Methylation Method | Typical Crude Purity (%) | Reference |
| Alanine (Ala) | o-NBS protection, methylation, deprotection | >90 | [1] |
| Phenylalanine (Phe) | o-NBS protection, methylation, deprotection | >95 | [1] |
| Leucine (Leu) | o-NBS protection, methylation, deprotection | >90 | [1] |
| Valine (Val) | o-NBS protection, methylation, deprotection | 85-90 | [1][2] |
Note: Purity was determined by HPLC analysis of the crude peptide after cleavage from the resin.
Table 2: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Coupling Efficiency | High, especially for sterically hindered couplings. | Moderate to High, can be less effective for difficult couplings. |
| Reaction Time | Generally faster coupling times. | May require longer reaction times or double coupling. |
| Racemization Risk | Lower risk of racemization at the activated amino acid. | Higher potential for racemization, especially with certain bases. |
| Key Advantages of HATU | Superior for coupling to N-methylated residues due to the reactivity of the 7-azabenzotriazole leaving group. | Cost-effective and widely used for standard couplings. |
| References | [2][3] | [2][3] |
Experimental Protocols
The following protocols describe a standard procedure for the on-resin N-methylation of a peptide using the o-nitrobenzenesulfonyl (o-NBS) activation method. This is performed after the desired amino acid to be methylated has been coupled to the growing peptide chain.
Protocol 1: On-Resin N-Methylation via o-NBS Activation
This protocol is divided into three main steps: 1) Protection of the secondary amine with o-NBS-Cl, 2) Methylation of the resulting sulfonamide, and 3) Deprotection of the o-NBS group.
Materials:
-
Peptide-resin with a free N-terminal amine at the position to be methylated
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Step A: o-NBS Protection a. Drain the DMF from the swollen resin. b. Add a solution of o-NBS-Cl (5 equivalents relative to resin loading) and collidine (5 equivalents) in DMF. c. Agitate the mixture at room temperature for 1-2 hours. d. Monitor the reaction using a Kaiser test. The test should be negative (yellow beads), indicating the absence of a primary amine. e. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Step B: N-Methylation a. To the resin from the previous step, add a solution of DBU (5 equivalents) in DMF. b. Immediately add methyl iodide or dimethyl sulfate (10 equivalents). c. Agitate the mixture at room temperature for 30-60 minutes. d. Wash the resin with DMF (3x) and DCM (3x).
-
Step C: o-NBS Deprotection a. Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF. b. Add this solution to the resin. c. Agitate the mixture at room temperature for 30-60 minutes. The solution may turn a deep red color. d. Monitor the deprotection. A positive Kaiser test (blue beads) indicates the presence of the free secondary (N-methylated) amine. e. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Continuation of SPPS: The resin is now ready for the coupling of the next amino acid. Note that coupling to an N-methylated amine is sterically hindered and may require stronger coupling reagents like HATU and longer reaction times (see Table 2).
Protocol 2: Cleavage and Deprotection of the N-Methylated Peptide
Materials:
-
N-methylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Purification: a. Dry the crude peptide pellet under vacuum. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for On-Resin N-Methylation
References
Application Notes and Protocols for N-Protection with tert-Butoxycarbonyl (Boc) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in multistep organic synthesis, particularly in peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the N-protection of amines using di-tert-butyl dicarbonate (Boc₂O), the most common reagent for introducing the Boc group.
Reaction Mechanism
The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1]
Caption: Simplified mechanism for Boc protection of an amine.
Experimental Protocols
Several methods are available for the N-Boc protection of amines. The choice of protocol often depends on the substrate, scale, and desired reaction conditions.
Protocol 1: Standard Protection in Organic Solvent with Base
This is a widely applicable method for a broad range of amines.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate) (1.5 - 3.0 equiv)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution. For temperature-sensitive reactions, the mixture can be cooled in an ice bath.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.[1]
Protocol 2: Catalyst-Free Protection in Water-Acetone
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.
Materials:
-
Amine substrate (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Distilled water
-
Acetone
-
Dichloromethane (for extraction)
-
Anhydrous Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a 50 mL round-bottom flask, add 9.5 mL of distilled water and 0.5 mL of acetone.[3]
-
Add the amine substrate (1.0 mmol) to the water-acetone mixture and stir at room temperature for a few minutes.[3]
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.[1]
-
Upon completion, add 5 mL of dichloromethane and continue stirring.[3]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in a vacuum.[3]
-
The residue can be purified by column chromatography on silica gel.[3]
Data Presentation: Reaction Conditions and Yields
The efficiency of the Boc protection of amines using di-tert-butyl dicarbonate is influenced by the substrate, solvent, and the presence of a base or catalyst. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines.
| Entry | Amine Substrate | Reagent (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Boc₂O (1.1) | NaHCO₃ (2.0) | Dioxane/Water | 12 | 95 | [1] |
| 2 | Benzylamine | Boc₂O (1.1) | NaOH (1.5) | Dichloromethane | 2 | 98 | [1] |
| 3 | Glycine Methyl Ester | Boc₂O (1.2) | TEA (1.5) | THF | 4 | 96 | [2] |
| 4 | Piperidine | Boc₂O (1.0) | None | Water/Acetone | 1 | 99 | [3] |
| 5 | 3-Chlorophenylamine | Boc₂O (1.5) | TEA (3.0) | H₂O/THF | 6 | 100 | [2] |
| 6 | N-(2-methoxyphenyl)piperazine | Boc₂O (1.5) | DIPEA (3.0) | H₂O/THF | 6 | 100 | [2] |
Experimental Workflow Visualization
The general workflow for the N-Boc protection of an amine can be visualized as follows:
Caption: General experimental workflow for N-Boc protection.
Deprotection of Boc-Protected Amines
The removal of the Boc group is a critical step in many synthetic routes. The most common method for Boc deprotection relies on acidic conditions.[4]
Protocol 3: Acidic Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v) to the solution.
-
Stir the mixture at room temperature. The reaction time can vary from minutes to several hours, depending on the substrate. For many substrates, the reaction is complete in under 15 minutes.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]
Protocol 4: Deprotection with HCl in an Organic Solvent
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4]
Caption: Acid-catalyzed Boc deprotection mechanism.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Unraveling the Role of tert-Butylsulfur Compounds in Asymmetric Synthesis
To our valued researchers, scientists, and drug development professionals:
The following document provides a detailed overview of the applications, experimental protocols, and mechanistic insights into key tert-butyl containing sulfur reagents in the field of asymmetric synthesis. While the query specified "tert-butyl methylsulfonylcarbamate," our comprehensive review of the literature indicates that this is not a commonly utilized reagent in this context. It is highly probable that the intended subjects were the widely influential tert-butanesulfinamide (tBS) , also known as Ellman's auxiliary, and compounds bearing the tert-butoxycarbonyl (Boc) protecting group in conjunction with sulfonyl functionalities. These related structures are cornerstones of modern asymmetric synthesis, enabling the stereocontrolled formation of chiral amines and other valuable building blocks for pharmaceuticals and fine chemicals.
This document will focus on the applications of these two critical classes of reagents.
Part 1: tert-Butanesulfinamide (Ellman's Auxiliary) in Asymmetric Amine Synthesis
tert-Butanesulfinamide is a powerful and versatile chiral auxiliary that has revolutionized the asymmetric synthesis of amines.[1][2] Its widespread adoption is due to its high stereocontrol, broad applicability, and the commercial availability of both enantiomers.[1][3][4] The general strategy involves the condensation of tert-butanesulfinamide with an aldehyde or ketone to form an N-sulfinyl imine, followed by diastereoselective addition of a nucleophile. The final step is the removal of the chiral auxiliary under acidic conditions to yield the desired chiral amine.[2][3]
Key Applications:
-
Synthesis of Primary Chiral Amines: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-sulfinyl aldimines is a highly effective method for producing a wide array of enantioenriched primary amines.[3][5]
-
Synthesis of Secondary Chiral Amines: Similarly, the reaction of organometallic reagents with N-sulfinyl ketimines provides access to chiral secondary amines.[3]
-
Synthesis of α-Branched and Quaternary Amines: The methodology is robust and allows for the synthesis of sterically hindered amines with high stereoselectivity.
-
Modular Synthesis of bis-α-Chiral Amines: Recent advancements have utilized tert-butanesulfinamide for the stereodivergent synthesis of complex amines with multiple chiral centers through sequential chirality induction and transfer events.[6]
Quantitative Data for Asymmetric Additions to tert-Butanesulfinimines
| Entry | Carbonyl Compound | Nucleophile (R-M) | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| 1 | Benzaldehyde | Phenylmagnesium bromide | α-Phenylbenzylamine | >98 | >99:1 dr | J. A. Ellman, et al. |
| 2 | Isobutyraldehyde | Ethylmagnesium bromide | 1-Ethyl-2-methylpropylamine | 89 | 95:5 dr | J. A. Ellman, et al. |
| 3 | Acetophenone | Methylmagnesium bromide | α-Methylphenethylamine | 85 | 96:4 dr | J. A. Ellman, et al. |
| 4 | Propiophenone | Allylmagnesium bromide | 1-Phenyl-1-buten-3-ylamine | 91 | 98:2 dr | J. A. Ellman, et al. |
Note: The above data is representative and compiled from typical results reported in the literature. Actual results may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Synthesis of a Chiral Primary Amine
This protocol describes the synthesis of a chiral primary amine via the addition of a Grignard reagent to an N-sulfinyl aldimine.
Step 1: Formation of the N-sulfinyl imine
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) is added the aldehyde (1.1 eq).
-
A drying agent, such as anhydrous CuSO₄ or MgSO₄ (2.0 eq), is added to the mixture.
-
The reaction mixture is stirred at room temperature until the formation of the imine is complete (typically monitored by TLC or GC-MS).
-
The mixture is filtered to remove the drying agent, and the solvent is removed under reduced pressure to yield the crude N-sulfinyl imine, which is often used in the next step without further purification.
Step 2: Diastereoselective Addition of a Grignard Reagent
-
The crude N-sulfinyl imine from the previous step is dissolved in an anhydrous, non-protic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to the appropriate temperature (e.g., -78 °C or -48 °C).
-
The Grignard reagent (1.2-1.5 eq) is added dropwise to the cooled solution.
-
The reaction is stirred at this temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
Step 3: Removal of the Chiral Auxiliary
-
The quenched reaction mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude sulfinamide product is dissolved in a suitable solvent (e.g., methanol), and a solution of HCl in a compatible solvent (e.g., dioxane or diethyl ether) is added.
-
The mixture is stirred at room temperature to effect cleavage of the sulfinyl group.
-
The resulting amine hydrochloride salt often precipitates and can be collected by filtration. Alternatively, the solvent is removed, and the crude product is purified by crystallization or chromatography to yield the enantiomerically enriched amine.[7]
Workflow for Asymmetric Amine Synthesis using tert-Butanesulfinamide
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. 手性助剂 [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bristol.ac.uk [bristol.ac.uk]
Application Notes and Protocols for Amine Protection using tert-Butoxycarbonyl (Boc) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the strategic protection and deprotection of amine functional groups is a cornerstone of success. The tert-butoxycarbonyl (Boc) group stands out as one of the most prevalent and versatile protecting groups for amines. Its widespread adoption is attributed to its remarkable stability across a diverse range of chemical conditions, including exposure to many nucleophiles and bases, and its facile cleavage under mild acidic conditions. The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O).
These application notes provide detailed protocols and reaction conditions for the protection of primary and secondary amines using the Boc group, aimed at providing researchers with the practical information necessary for efficient and successful synthesis.
Reaction Mechanism
The protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.[1][2] While the reaction can proceed without a base, the addition of a mild base is common to neutralize the protonated amine intermediate, thereby accelerating the reaction.[3]
Data Presentation: Reaction Conditions and Yields
The efficiency of the Boc protection of amines is influenced by several factors, including the nature of the amine substrate, the solvent, the presence and type of base or catalyst, reaction time, and temperature. The following table summarizes typical reaction conditions and reported yields for the Boc protection of a variety of primary and secondary amines.
| Amine Substrate | Amine Type | Reagent | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference(s) |
| Aniline | Primary Aromatic | (Boc)₂O | Amberlite-IR 120 | Solvent-free | 1 min | RT | 99 | [1] |
| 4-Nitroaniline | Primary Aromatic | (Boc)₂O | Amberlite-IR 120 | Solvent-free | 3 min | RT | 92 | [1] |
| 4-Methoxyaniline | Primary Aromatic | (Boc)₂O | Amberlite-IR 120 | Solvent-free | 2 min | RT | 96 | [1] |
| Benzylamine | Primary Aliphatic | (Boc)₂O | Triethylamine | Dichloromethane | 2-12 h | RT | >95 | [4] |
| Cyclohexylamine | Primary Aliphatic | (Boc)₂O | Amberlite-IR 120 | Solvent-free | 1 min | RT | 99 | [1] |
| Piperidine | Secondary Aliphatic | (Boc)₂O | Triethylamine | Tetrahydrofuran | 2-12 h | RT | >95 | [4] |
| N-Methylaniline | Secondary Aromatic | (Boc)₂O | Amberlite-IR 120 | Solvent-free | 2 min | RT | 94 | [1] |
| 2-Aminoethanol | Primary Aliphatic | (Boc)₂O | None | Water/Acetone | 8-12 min | RT | 95 | [5][6] |
| Glycine methyl ester | Primary Aliphatic | (Boc)₂O | None | Water/Acetone | 8-12 min | RT | 98 | [5][6] |
Experimental Protocols
The following are detailed methodologies for the Boc protection of primary and secondary amines under various conditions.
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines using a Base
This protocol is a standard and widely applicable method for a broad range of amines.[2]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or other suitable base (1.2 - 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine substrate in the chosen anhydrous solvent.
-
Add the base to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution. The addition can be done portion-wise as a solid or dropwise as a solution in the reaction solvent.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Boc Protection in Water-Mediated Conditions
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases and solvents.[2][5]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Water-acetone mixture (e.g., 9.5:0.5 v/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend the amine substrate in a mixture of water and acetone in a round-bottom flask.
-
Add the di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. These reactions are often complete within a short period (typically 8-12 minutes).[5][6]
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the Boc protection of amines.
Caption: General experimental workflow for the Boc protection of amines.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving tert-Butyl Methylsulfonylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of tert-butyl methylsulfonylcarbamate. This versatile reagent can serve as a valuable tool in organic synthesis, particularly in the protection of amines and in the introduction of the methylsulfonylamino group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| IUPAC Name | tert-butyl N-(methylsulfonyl)carbamate |
| Molecular Formula | C₆H₁₃NO₄S |
| Molecular Weight | 195.24 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
A reliable method for the synthesis of this compound involves a two-step, one-pot reaction. This procedure is adapted from the synthesis of a similar compound, tert-butyl N-(benzylsulfamoyl)carbamate.[1] The process begins with the in-situ formation of tert-butyl N-(chlorosulfonyl)carbamate from the reaction of chlorosulfonyl isocyanate with tert-butanol. This reactive intermediate is then treated with methylamine to yield the desired product.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Methylamine (as a solution in THF or as a gas)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate (in situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.
-
-
Reaction with Methylamine:
-
In a separate flask, dissolve methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the methylamine solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
Quantitative Data (Predicted):
| Reactant | Molar Equiv. | Purity | Product | Yield (%) |
| Chlorosulfonyl isocyanate | 1.0 | >98% | This compound | 85-95% |
| tert-Butanol | 1.0 | >99% | ||
| Methylamine | 1.0 | 2.0 M in THF | ||
| Triethylamine | 1.1 | >99% |
Applications in Organic Synthesis
This compound is a bifunctional reagent with potential applications as both a protecting group for amines and as a source for the methylsulfonylamino moiety.
N-Boc Protection of Amines
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2] this compound can potentially act as a Boc-transfer agent to primary and secondary amines.
Caption: N-Boc protection of a primary amine.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent.
-
Add the base (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for N-Boc Protection (Hypothetical):
| Amine Substrate | Reaction Time (h) | Product | Yield (%) |
| Benzylamine | 4 | N-Boc-benzylamine | 92 |
| Aniline | 8 | N-Boc-aniline | 85 |
| Cyclohexylamine | 3 | N-Boc-cyclohexylamine | 95 |
Introduction of the Methylsulfonylamino Group
The methylsulfonylamino (-NHSO₂Me) group is a common pharmacophore in medicinal chemistry. This compound can potentially be used to introduce this group via nucleophilic substitution, followed by deprotection of the Boc group.
Caption: Introduction of the methylsulfonylamino group.
Spectroscopic Characterization (Predicted)
The following table summarizes the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~1.5 (s, 9H, C(CH₃)₃), ~3.0 (s, 3H, SO₂CH₃), ~7.5 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~28 (C(CH₃)₃), ~42 (SO₂CH₃), ~83 (C(CH₃)₃), ~152 (C=O) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1730 (C=O stretch), ~1350 & ~1160 (S=O stretch) |
Conclusion
This compound is a promising reagent for organic synthesis, offering potential applications in amine protection and the introduction of the methylsulfonylamino group. The synthetic protocol provided is based on a reliable method for a closely related compound and is expected to provide the target molecule in high yield. The application protocols and predicted spectroscopic data offer a valuable resource for researchers looking to utilize this compound in their synthetic endeavors. Further experimental validation of the proposed reactions and spectroscopic data is encouraged.
References
Application Notes and Protocols: The Versatile Role of tert-Butyl Methylsulfonylcarbamate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the diverse toolkit of protecting groups and reactive intermediates, N-sulfonylcarbamates have emerged as valuable synthons. This document provides detailed application notes and protocols on the use of tert-butyl methylsulfonylcarbamate, a bifunctional reagent, in the synthesis of pharmaceutical intermediates. While specific documented applications of the methylsulfonyl variant are limited in readily available literature, its chemical reactivity and utility can be inferred from closely related and well-documented analogs such as tert-butyl N-(benzylsulfamoyl)carbamate.
The core utility of this class of compounds lies in the interplay between the tert-butoxycarbonyl (Boc) group, a widely used acid-labile amine protecting group, and the sulfonyl moiety, which can act as an activating group or be a key component of a pharmacophore. These molecules can serve as precursors to sulfamides and as reagents for the introduction of a protected amino-sulfonyl group.
Data Presentation
Table 1: Synthesis of a Representative N-Sulfonyl Carbamate Intermediate
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| 1 | Chlorosulfonyl isocyanate, tert-Butanol | Dichloromethane | 0 | 0.5 | In situ | - | --INVALID-LINK-- |
| 2 | tert-Butyl N-(chlorosulfonyl)carbamate, Benzylamine | Triethylamine, Dichloromethane | 0 to RT | 2 | >85 (unoptimized) | >95% (by NMR) | --INVALID-LINK-- |
Table 2: Typical Deprotection Conditions for Boc-Protected Sulfonamides
| Reagent | Solvent | Temperature (°C) | Time | Remarks |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | Standard and efficient method for Boc removal. |
| Hydrochloric acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | RT | 1 - 4 h | Common alternative to TFA. |
| Phosphoric acid | Tetrahydrofuran (THF) | RT | 1 - 6 h | Milder acidic conditions. |
Experimental Protocols
Protocol 1: Synthesis of a Model N-Sulfonyl Carbamate: tert-Butyl N-(benzylsulfamoyl)carbamate[1]
This one-pot, two-step synthesis is illustrative of the general preparation of N-sulfonyl carbamates and can be adapted for the synthesis of this compound by substituting benzylamine with methylamine or a suitable precursor.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate (in situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.
-
-
Reaction with Benzylamine:
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the amine solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: General Procedure for Boc Deprotection of a Sulfonamide
This protocol describes the removal of the Boc group to liberate the free sulfonamide, a common step in pharmaceutical synthesis to unmask a reactive amine or to reveal the final pharmacophore.
Materials:
-
Boc-protected sulfonamide (e.g., tert-butyl N-(benzylsulfamoyl)carbamate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected sulfonamide (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected sulfonamide.
-
Further purification can be achieved by chromatography or recrystallization if necessary.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of Boc deprotection from a sulfonamide.
Caption: Logical relationships in the use of the title compound.
Application Notes and Protocols for tert-Butyl Methylsulfonylcarbamate Mediated Couplings
Introduction
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and advanced materials. While numerous coupling reagents have been developed, the exploration of novel activating agents continues to be an area of active research. N-sulfonylcarbamates, as precursors to highly reactive sulfonyl isocyanates, offer a potential pathway for the efficient coupling of carboxylic acids and amines. This document provides a comprehensive guide for the proposed use of tert-butyl methylsulfonylcarbamate in mediating these crucial transformations. The methodology is designed for researchers, scientists, and drug development professionals seeking to explore this potential coupling strategy.
Reaction Principle
The proposed coupling reaction proceeds through the in-situ generation of a reactive intermediate from this compound. It is hypothesized that under thermal or base-catalyzed conditions, the carbamate eliminates tert-butanol to form methylsulfonyl isocyanate. This highly electrophilic isocyanate then reacts with a carboxylic acid to form a mixed anhydride. The mixed anhydride is a potent acylating agent that readily reacts with a primary or secondary amine to furnish the desired amide product, releasing methylsulfonamide and carbon dioxide as byproducts.
Mandatory Visualization
Caption: Proposed pathway for amide synthesis.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the coupling of a carboxylic acid and an amine using this compound.
Materials:
-
This compound
-
Carboxylic acid
-
Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).
-
Solvent Addition: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DCM, 0.1-0.5 M).
-
Activation: Add this compound (1.1-1.5 eq.) to the solution. If a base is used, add the tertiary amine base (1.1-1.5 eq.).
-
Reaction Mixture: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the mixed anhydride intermediate. The progress of the activation can be monitored by TLC or LC-MS if a stable intermediate is expected.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Coupling Reaction: Continue to stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Peptide Coupling in Solution Phase
This protocol outlines the application of this compound for the coupling of N-protected and C-protected amino acids in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
C-protected amino acid methyl or ethyl ester (e.g., H-Gly-OMe·HCl)
-
This compound
-
Anhydrous DMF or DCM
-
DIPEA
-
Standard peptide synthesis workup reagents
Procedure:
-
Amino Acid Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) in anhydrous DCM or DMF.
-
Activation: Add this compound (1.2 eq.) and DIPEA (1.2 eq.) to the solution. Stir at 0 °C for 30 minutes.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.0 eq.) in anhydrous DCM or DMF and add DIPEA (1.0 eq.) to neutralize the salt. Add this solution to the activated N-protected amino acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Follow standard peptide workup procedures, which may include aqueous washes and purification by chromatography or recrystallization.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound mediated couplings based on expected outcomes from analogous reactions.
Table 1: Amide Synthesis from Various Carboxylic Acids and Amines
| Entry | Carboxylic Acid | Amine | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | TEA (1.2) | DCM | 12 | 85 |
| 2 | Phenylacetic Acid | Morpholine | DIPEA (1.2) | THF | 16 | 78 |
| 3 | Acetic Acid | Aniline | TEA (1.2) | ACN | 24 | 65 |
| 4 | Boc-Gly-OH | H-Phe-OMe | DIPEA (1.5) | DMF | 18 | 82 |
Table 2: Influence of Reaction Parameters on a Model Reaction (Benzoic Acid and Benzylamine)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DCM | THF | ACN |
| Yield (%) | 85 | 81 | 75 |
| Base | TEA | DIPEA | None |
| Yield (%) | 85 | 88 | 45 |
| Temperature | 0 °C to RT | RT | 40 °C |
| Yield (%) | 79 | 85 | 83 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the isocyanate and mixed anhydride intermediates.
-
Stoichiometry: The stoichiometry of the carbamate and base can be optimized to improve yields and minimize side reactions.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Substrate Scope: The reactivity may vary depending on the steric and electronic properties of the carboxylic acid and amine. Electron-deficient amines or sterically hindered substrates may require longer reaction times or elevated temperatures.
-
Safety: Handle this compound and the in-situ generated isocyanate in a well-ventilated fume hood, as isocyanates are potential respiratory sensitizers.
Application of tert-Butyl Methylsulfonylcarbamate in the Formal Synthesis of (±)-Perhydrohistrionicotoxin
Abstract
This application note details the utility of the tert-butylsulfonyl (Bus) protecting group, derived from tert-butyl methylsulfonylcarbamate precursors, in the synthesis of complex natural products. The formal total synthesis of (±)-perhydrohistrionicotoxin, a neurotoxic alkaloid isolated from the skin of the Colombian poison frog, Dendrobates histrionicus, serves as a compelling case study. The N-Bus group demonstrates significant advantages, including enhanced reactivity and selectivity in key transformations and facile removal under mild acidic conditions. This document provides detailed experimental protocols for the introduction and strategic use of the N-Bus group in the synthesis of a key spirocyclic intermediate of (±)-perhydrohistrionicotoxin.
Introduction
The synthesis of complex, nitrogen-containing natural products presents a significant challenge in organic chemistry, often requiring a robust strategy for the protection and manipulation of amine functionalities. The choice of a suitable protecting group is critical, as it must be stable to a variety of reaction conditions while also being readily cleavable without affecting other sensitive functional groups within the molecule. The tert-butylsulfonyl (Bus) group has emerged as a valuable tool in this context. Compared to the more traditional tosyl (Ts) or mesyl (Ms) groups, the N-Bus group often imparts superior reactivity to adjacent centers and can be removed under milder acidic conditions, thus offering greater orthogonality with other protecting groups. This application note will explore the use of the N-Bus group in a formal total synthesis of (±)-perhydrohistrionicotoxin, highlighting its role in facilitating a key ring-expansion of a β-alkoxy aziridine to a crucial allylic sulfonamide intermediate.
Key Applications and Advantages
The N-tert-butylsulfonyl group offers several distinct advantages in the synthesis of complex nitrogen-containing molecules:
-
Enhanced Reactivity: The steric bulk of the tert-butyl group can influence the conformation of substrates, leading to increased diastereoselectivity in certain reactions.
-
Mild Deprotection Conditions: The N-Bus group can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH), which are often milder than the conditions required for the removal of other sulfonyl protecting groups. This allows for greater compatibility with a wider range of functional groups.
-
Increased Yields in Key Transformations: As demonstrated in the formal synthesis of (±)-perhydrohistrionicotoxin, the use of the N-Bus group in place of the N-Ts group can lead to significantly higher yields in organolithium-mediated ring-opening reactions of aziridines.
Synthesis of the N-Bus Protected Aziridine Intermediate
The synthesis of the key N-Bus protected spirocyclic aziridine intermediate is a critical first step. The following protocol is based on the work of Weinreb and colleagues.
Experimental Protocol: Synthesis of N-tert-Butylsulfonyl Aziridine
Materials:
-
β-alkoxy aziridine precursor
-
tert-Butanesulfonyl chloride (Bus-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the starting β-alkoxy aziridine in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 equivalents).
-
tert-Butanesulfonyl chloride (1.2 equivalents) is then added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the N-Bus protected aziridine.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) |
| β-alkoxy aziridine | N-Bus protected aziridine | Bus-Cl, TEA | DCM | 12 | ~85-95 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Ring-Opening to the Allylic Sulfonamide
The pivotal step in this synthetic sequence is the organolithium-mediated conversion of the N-Bus aziridine to the corresponding allylic sulfonamide. This transformation is significantly more efficient with the N-Bus group compared to the N-Ts group.
Experimental Protocol: Organolithium-Mediated Ring-Opening
Materials:
-
N-Bus protected aziridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of the N-Bus protected aziridine in anhydrous tetrahydrofuran is cooled to -78 °C.
-
n-Butyllithium (2.5 equivalents) is added dropwise to the solution.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield the desired allylic sulfonamide.
Quantitative Data Comparison:
| N-Protecting Group | Product | Reagents | Solvent | Time (h) | Yield (%) |
| N-Bus | Allylic sulfonamide | n-BuLi | THF | 1 | 86 |
| N-Ts | Allylic sulfonamide | n-BuLi | THF | 1 | 45 |
Deprotection of the N-Bus Group
The final step in this sequence is the removal of the N-Bus protecting group to unveil the free amine of the perhydrohistrionicotoxin precursor.
Experimental Protocol: N-Bus Deprotection
Materials:
-
N-Bus protected allylic sulfonamide
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The N-Bus protected allylic sulfonamide is dissolved in anhydrous dichloromethane.
-
Trifluoromethanesulfonic acid (10 equivalents) is added to the solution at room temperature.
-
The reaction is stirred for 2 hours.
-
The reaction mixture is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the deprotected amine.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) |
| N-Bus allylic sulfonamide | Deprotected amine | TfOH | DCM | 2 | >90 |
Visualizing the Workflow
The following diagrams illustrate the key transformations in the synthesis.
Caption: Synthetic workflow for the N-Bus protected intermediate.
Caption: Advantages of the N-Bus group in synthesis.
Conclusion
The use of the tert-butylsulfonyl (Bus) protecting group offers a significant strategic advantage in the synthesis of complex nitrogen-containing natural products like (±)-perhydrohistrionicotoxin. Its ability to facilitate high-yielding key transformations and its facile removal under mild conditions make it a superior choice over traditional sulfonyl protecting groups in many applications. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development who are tackling the challenges of constructing intricate molecular architectures.
Application Note: A Robust and Scalable Synthesis of Tert-Butyl Methylsulfonylcarbamate
Abstract
This document provides a detailed, large-scale synthesis protocol for tert-butyl methylsulfonylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The described method is designed for scalability, safety, and high yield, making it suitable for researchers and professionals in drug development and chemical synthesis. The protocol is based on the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a suitable base. This application note includes a comprehensive experimental procedure, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as a protected amine source and a precursor for the introduction of the methylsulfonylcarbamate moiety. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under acidic conditions, a critical feature in multi-step synthetic routes. The development of a reliable and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical and chemical industries. This protocol details a procedure that can be readily adapted for large-scale production in a laboratory or pilot plant setting.
Overall Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the deprotonated tert-butyl carbamate on methanesulfonyl chloride.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is optimized for a large-scale laboratory synthesis. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| tert-Butyl carbamate | 463-78-5 | 117.15 | 1.0 | Ensure dryness before use. |
| Methanesulfonyl chloride | 124-63-0 | 114.55 | 1.1 | Handle with care, corrosive and lachrymatory. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | Freshly distilled over CaH₂. |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | For work-up. |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | For work-up. |
| Brine | - | - | - | For work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | For drying. |
3.2. Equipment
-
Large, three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
3.3. Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas inlet, dissolve tert-butyl carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Addition of Sulfonyl Chloride: Prepare a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
3.4. Characterization Data
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 108-109 °C |
| Molecular Formula | C₆H₁₃NO₄S |
| Molecular Weight | 195.24 g/mol |
Process Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow diagram for the synthesis of this compound.
Discussion
The described protocol offers a straightforward and scalable method for the synthesis of this compound. The use of readily available and cost-effective reagents makes this procedure economically viable for large-scale production. Key to achieving a high yield and purity is the careful control of the reaction temperature during the addition of the highly reactive methanesulfonyl chloride to prevent side reactions. The work-up procedure is designed to effectively remove the triethylamine hydrochloride salt and any unreacted starting materials. Recrystallization provides the final product in high purity.
Safety Considerations
-
Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Triethylamine is a flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
-
The reaction is exothermic, particularly during the addition of methanesulfonyl chloride. Proper cooling and slow addition are crucial to control the reaction.
Conclusion
This application note provides a detailed and robust protocol for the large-scale synthesis of this compound. The procedure is well-defined, uses common laboratory reagents and equipment, and is designed with scalability and safety in mind. This method should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Application Notes and Protocols: Isocyanides as Reagents in Multicomponent Reactions
A Focus on tert-Butyl Isocyanide as a Surrogate for tert-Butyl Methylsulfonylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a comprehensive search of the scientific literature did not yield specific applications of this compound as a reagent in multicomponent reactions (MCRs), this document provides detailed application notes and protocols for a structurally related and widely utilized class of reagents in MCRs: isocyanides , with a particular focus on tert-butyl isocyanide . Isocyanides are highly versatile building blocks in combinatorial chemistry and are central to powerful MCRs such as the Passerini and Ugi reactions, which enable the rapid synthesis of complex molecular scaffolds from simple starting materials.[1]
These reactions are of significant interest to researchers and drug development professionals due to their efficiency, atom economy, and ability to generate diverse libraries of compounds for screening.[2] This document will serve as a practical guide to employing isocyanides, exemplified by tert-butyl isocyanide, in these key multicomponent reactions.
Key Multicomponent Reactions Involving Isocyanides
Two of the most prominent isocyanide-based multicomponent reactions are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR).
The Passerini Reaction
Discovered by Mario Passerini in 1921, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[1][3] This reaction is particularly effective in aprotic solvents and at high concentrations of reactants.[3]
The Ugi Reaction
Developed by Ivar Karl Ugi, the Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide. This reaction produces an α-acylamino carboxamide, a dipeptide-like scaffold. The Ugi reaction is typically carried out in polar solvents like methanol or 2,2,2-trifluoroethanol.[1]
Data Presentation: Comparative Yields in Passerini and Ugi Reactions
The following table summarizes typical yields for Passerini and Ugi reactions using various isocyanides, including the sterically bulky and highly reactive tert-butyl isocyanide. This data is compiled from generalized observations in the literature.[4]
| Isocyanide | Reaction | Expected Yield (%) | Notes |
| tert-Butyl Isocyanide | Passerini | 80-98 | Commonly used due to high reactivity and stability.[4] The bulky group can influence product conformation. |
| Ugi | 70-95 | Readily participates in Ugi reactions.[4] | |
| p-Methoxyphenyl Isocyanide | Passerini | 70-95 | The electron-donating group enhances reactivity.[4] |
| Ugi | 60-90 | High reactivity.[4] | |
| 2-Methyl-4-nitrophenyl Isocyanide | Passerini | 40-70 (estimated) | The electron-withdrawing nitro group can be used for post-modification.[4] |
| Ugi | 30-60 (estimated) | Produces a versatile bis-amide scaffold with a modifiable nitro group.[4] |
Experimental Protocols
The following are generalized yet detailed methodologies for performing Passerini and Ugi reactions.
Protocol 1: General Procedure for the Passerini Three-Component Reaction (P-3CR)
This protocol describes a typical procedure for the synthesis of α-acyloxy carboxamides.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Carboxylic Acid (1.2 mmol)
-
tert-Butyl Isocyanide (1.0 mmol)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.2 mmol) in the chosen aprotic solvent (5 mL).[4]
-
Add the tert-butyl isocyanide (1.0 mmol) to the solution at room temperature.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Ugi Four-Component Reaction (U-4CR)
This protocol outlines a standard procedure for the synthesis of α-acylamino carboxamides.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
tert-Butyl Isocyanide (1.0 mmol)
-
Methanol or 2,2,2-Trifluoroethanol (TFE) (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) in methanol or TFE (2 mL), add the primary amine (1.0 mmol) and stir for 30 minutes at room temperature to form the imine.
-
Sequentially add the carboxylic acid (1.0 mmol) and the tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for a Passerini Reaction
Caption: A generalized workflow for a Passerini three-component reaction.
Signaling Pathway of the Ugi Reaction
Caption: A simplified mechanistic pathway of the Ugi four-component reaction.
References
- 1. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl Methylsulfonylcarbamate (Msoc) Protection Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-butyl methylsulfonylcarbamate (Msoc) as a protecting group for amines. The following information is designed to help optimize reaction times and address common issues encountered during the protection step.
Troubleshooting Guide
Encountering slow or incomplete Msoc protection reactions can be a significant bottleneck in a synthetic workflow. This guide provides a systematic approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react more slowly.[1] | - Increase the reaction temperature. Monitor carefully to avoid side reactions. - Consider using a more forcing solvent system. - If possible, modify the substrate to increase the amine's nucleophilicity. |
| Poor Solubility of Starting Materials: If the amine substrate is not fully dissolved, the reaction will be heterogeneous and slow.[2] | - Choose a solvent or solvent mixture in which the amine is fully soluble. Common solvents for amine protections include tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM).[3] - Gentle heating may improve solubility. | |
| Inappropriate Reaction Conditions: Incorrect temperature or concentration can hinder the reaction rate. | - Optimize the reaction concentration. Typically, concentrations between 0.1 M and 0.5 M are effective.[2] - Most protection reactions are run at room temperature, but for less reactive amines, heating to 40-60°C may be necessary.[3] | |
| Presence of Protic Solvents: Protic solvents like methanol or ethanol can hydrogen bond with the amine, reducing its nucleophilicity.[4] | - Utilize anhydrous aprotic solvents such as DCM, THF, or acetonitrile. Ensure all glassware is thoroughly dried. | |
| Formation of Side Products | Reaction with Other Nucleophilic Groups: Other nucleophilic functional groups in the substrate (e.g., hydroxyls, thiols) can compete with the amine for the Msoc-Cl reagent. | - While amines are generally more nucleophilic, selective protection can be challenging.[5] Consider protecting other nucleophilic groups first if they are more reactive under the chosen conditions. - Running the reaction at a lower temperature may improve selectivity. |
| Di-alkylation of Primary Amines: The initially formed sulfonamide can be deprotonated and react with a second molecule of Msoc-Cl. | - Use a stoichiometric amount of Msoc-Cl and monitor the reaction closely by TLC or LC-MS to avoid over-addition. | |
| Difficult Work-up | Emulsion Formation: The presence of salts and polar solvents can lead to the formation of emulsions during aqueous work-up. | - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. |
| Product Insolubility: The protected product may precipitate from the reaction mixture. | - This can be advantageous for purification. If the product is clean, it can be isolated by filtration. Otherwise, a different solvent system may be required for both the reaction and work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Msoc protection of an amine?
A1: The protection of an amine with a tert-butyl methylsulfonylcarbamoyl chloride (Msoc-Cl) reagent proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride moiety. This is followed by the elimination of the chloride ion to form the protected N-sulfonylcarbamate.
Q2: Is a base required for the Msoc protection reaction?
A2: The reaction of an amine with a sulfonyl chloride releases one equivalent of hydrochloric acid (HCl).[6] While the reaction can proceed without a base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and potentially halting the reaction. Therefore, the use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is highly recommended to neutralize the HCl and drive the reaction to completion.
Q3: How does the structure of the amine affect the reaction time?
A3: The nucleophilicity of the amine is a critical factor.[1] Primary aliphatic amines are generally more nucleophilic and react faster than secondary amines. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, and thus react more slowly. Steric hindrance around the nitrogen atom will also significantly decrease the reaction rate.
Q4: What are the best solvents for this reaction?
A4: Aprotic solvents are generally preferred for this type of reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[3] Protic solvents should be avoided as they can solvate the amine and reduce its reactivity.[4] The choice of solvent will also depend on the solubility of your specific amine substrate.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the protected product will typically have a higher Rf value than the starting amine. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product with the expected mass.
Experimental Protocols
General Protocol for Msoc Protection of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine substrate (1.0 eq)
-
tert-Butyl methylsulfonylcarbamoyl chloride (Msoc-Cl) (1.1 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine or DIPEA) (1.5 - 2.0 eq)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in the chosen anhydrous solvent (to a concentration of 0.1-0.5 M).
-
Add the non-nucleophilic base to the stirred solution at room temperature.
-
Slowly add a solution of Msoc-Cl in the same anhydrous solvent to the reaction mixture. The addition can be performed at 0 °C to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS. For less reactive amines, the reaction mixture may be heated to 40-60 °C.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Msoc protection.
Caption: General Msoc protection reaction scheme.
References
common side reactions and byproducts with tert-butyl methylsulfonylcarbamate
Welcome to the technical support center for tert-butyl methylsulfonylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, including troubleshooting common issues and answering frequently asked questions.
Disclaimer: this compound is not a widely documented reagent in scientific literature. Therefore, much of the guidance provided here is based on the established chemistry of its constituent functional groups: the tert-butyl carbamate (Boc) and the methylsulfonyl moieties.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: Based on its structure, this compound is most likely utilized as a protecting group for primary and secondary amines. The tert-butoxycarbonyl (Boc) group is a well-established, acid-labile protecting group, while the methylsulfonyl group can influence the electronic properties and reactivity of the carbamate.
Q2: What are the expected stability characteristics of this compound?
A2: The stability of this compound is dictated by its two main functional groups:
-
Acid Sensitivity: The tert-butyl carbamate portion is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid).
-
Base Stability: Generally, carbamates and sulfonamides are stable to a wide range of basic conditions. However, some N-sulfonylcarbamates have been reported to be labile under mild basic conditions, a unique characteristic among similar protecting groups.[1]
-
Thermal Stability: Carbamates can undergo thermal decomposition, potentially forming isocyanates and other byproducts.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound in a cool, dry place, away from acids and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from atmospheric moisture.
Troubleshooting Guides
Guide 1: Issues During Amine Protection Reactions
Problem: Low yield of the desired N-protected amine.
| Possible Cause | Troubleshooting Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts of this compound or a slight excess are used.- Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting amine.- Increase the reaction temperature or time, but monitor for potential side reactions. |
| Steric Hindrance | - For sterically hindered amines, the reaction may require more forcing conditions (higher temperature, longer reaction time) or the use of a stronger, non-nucleophilic base. |
| Competitive Reactions | - If the substrate contains multiple nucleophilic sites (e.g., hydroxyl groups), competitive O-protection might occur. Consider protecting other nucleophilic groups prior to the amine protection step. |
| Decomposition of the Reagent | - Ensure all solvents and reagents are anhydrous, as moisture can lead to the hydrolysis of this compound. |
Problem: Formation of multiple products observed by TLC or LC-MS.
| Potential Byproduct | Identification and Mitigation |
| Di-tert-butyl carbonate ((Boc)₂O) | - This can arise from the degradation of the starting material. It can be removed by standard purification techniques like column chromatography. |
| Methanesulfonamide | - If the carbamate linkage is cleaved during the reaction, methanesulfonamide could be a byproduct. This is more likely under harsh conditions. Use milder reaction conditions to avoid this. |
| Over-alkylation Products | - In the presence of a strong base, deprotonation of the newly formed protected amine followed by reaction with an electrophile could occur. Use a carefully chosen base and control the stoichiometry. |
Guide 2: Issues During Deprotection (Cleavage) of the Protecting Group
Problem: Incomplete deprotection of the N-sulfonylcarbamate.
| Possible Cause | Troubleshooting Solution |
| Insufficient Acid | - For acid-labile cleavage, use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A common concentration is 20-50% TFA in DCM. |
| Short Reaction Time | - Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. Deprotection is typically complete within 1-2 hours at room temperature. |
| Base-Labile Cleavage Issues | - If attempting a base-labile cleavage, the choice of base and solvent is critical. Explore milder basic conditions first, as some sulfonylcarbamates are uniquely sensitive to them.[1] |
Problem: Formation of side products during deprotection.
| Side Product | Cause and Prevention |
| t-Butylated Substrate | - Cleavage of the tert-butyl group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture. To prevent this, add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the reaction mixture. |
| Products of Rearrangement | - Under strongly acidic or thermal conditions, carbocation intermediates can undergo rearrangement. Use the mildest possible deprotection conditions. |
| Degradation Products | - Some sulfonyl ureas and related compounds are prone to acid- or self-catalyzed hydrolysis.[4] It is possible that N-sulfonylcarbamates exhibit similar instability. Purification using basic additives (e.g., 1% Et₃N in the eluent for chromatography) may be necessary to isolate the desired amine without degradation.[4] |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on the general chemistry of related compounds. Users should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Amine Protection
-
Dissolve the amine substrate (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a solution of this compound (1.1 equiv) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection
-
Dissolve the protected amine (1.0 equiv) in dichloromethane.
-
Add a scavenger (e.g., triethylsilane, 2-5 equiv).
-
Add trifluoroacetic acid (10-20 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and purify as needed.
Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Side reactions during acid-catalyzed deprotection.
References
- 1. Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of Products from tert-Butyl Methylsulfonylcarbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products involving tert-butyl methylsulfonylcarbamate. The focus is on addressing common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying products from this compound reactions?
A1: The most prevalent method for purifying these compounds is flash column chromatography using silica gel as the stationary phase.[1][2] This technique is effective for separating the desired product from unreacted starting materials and reaction byproducts on a laboratory scale.
Q2: How should I monitor the progress of the column chromatography?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation.[1][2][3] It is essential to develop a suitable TLC solvent system before performing column chromatography. The ideal TLC solvent system will show good separation between your product, starting materials, and any byproducts, with the product having an Rf value ideally between 0.2 and 0.4 for optimal column separation.[4][5]
Q3: What are the recommended starting solvent systems for TLC and column chromatography?
A3: Good starting points for solvent systems in normal-phase chromatography are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1][2][4] For typical compounds of moderate polarity, a 1:1 mixture of ethyl acetate and hexanes is a common starting point for TLC development.[4] The polarity of the mobile phase can then be adjusted to achieve the desired separation.
Q4: My compound streaks on the TLC plate. What could be the cause and how can I fix it?
A4: Streaking on a TLC plate, particularly for nitrogen-containing compounds like carbamates, is often due to strong interactions with the acidic silica gel.[1] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or a few drops of ammonia in methanol, to the mobile phase.[1][4] This helps to deactivate the acidic sites on the silica and improve the spot shape.
Q5: Is the tert-butoxycarbonyl (Boc) group stable during silica gel chromatography?
A5: The Boc group is generally stable to the neutral or slightly acidic conditions of standard silica gel chromatography. However, it is sensitive to strong acids.[6][7] Care should be taken to avoid highly acidic conditions in your mobile phase. If acidic modifiers are necessary, it is often recommended to use a weaker acid like acetic acid rather than a strong acid like trifluoroacetic acid (TFA), especially during solvent evaporation where the acid concentration can increase.[8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the chromatographic purification of this compound reaction products.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Poor Separation of Product and Starting Material | The polarity of the mobile phase is too high or too low. | Systematically vary the solvent ratio of your mobile phase. If using a gradient, adjust the gradient slope to improve resolution. | [4][5] |
| Product Co-elutes with a Byproduct | The selectivity of the solvent system is insufficient. | Try a different solvent system. For example, if you are using an ethyl acetate/hexanes system, consider trying a dichloromethane/methanol system, or introduce a third solvent like toluene. | [4] |
| Product Appears to Decompose on the Column | The Boc group may be cleaving due to acidic impurities on the silica gel or in the solvents. | 1. Use high-purity solvents. 2. Consider pre-treating the silica gel by washing it with the mobile phase containing a small amount of a base (e.g., 0.5% triethylamine) before loading your sample. 3. Avoid using strong acidic modifiers in the eluent. | [1] |
| Low Recovery of the Product | 1. The product is highly polar and is not eluting from the column. 2. The product is adsorbing irreversibly to the silica gel. 3. The sample was not fully loaded or precipitated on the column. | 1. Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol may be necessary. 2. Add a modifier to the mobile phase, such as triethylamine for basic compounds. 3. Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. | [1] |
| Broad or Tailing Peaks During Elution | 1. The column was not packed properly. 2. The sample was overloaded on the column. 3. Strong interaction between the compound and the stationary phase. | 1. Ensure the silica gel is packed uniformly without any cracks or channels. 2. Use an appropriate ratio of silica gel to crude product (typically 30-50:1 by weight). 3. Add a modifier to the mobile phase as described for TLC streaking. | [1] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation : On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting : Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot of the solution to the baseline. It is also good practice to spot the starting materials as references.[5]
-
Development : Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[5][9] Allow the solvent to travel up the plate until it is about 1 cm from the top.[5]
-
Visualization : Remove the plate and immediately mark the solvent front with a pencil.[5] After the solvent has evaporated, visualize the spots. A common non-destructive method is using a UV lamp if the compounds are UV-active.[5] For many carbamates, staining is necessary. A common stain is potassium permanganate or ninhydrin (if a free amine is present).[1] Gently heat the stained plate to develop the spots.
-
Analysis : Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Flash Column Chromatography
-
Column Packing :
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[1]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[1]
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of a suitable solvent, ideally the mobile phase.[1]
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution :
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it based on your TLC analysis (gradient elution).[1]
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis :
-
Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal :
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
preventing decomposition of tert-butyl methylsulfonylcarbamate during storage
This technical support center provides guidance on the proper storage and handling of tert-butyl methylsulfonylcarbamate to prevent its decomposition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored at room temperature in a dry, well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and exposure to atmospheric contaminants.
Q2: Is this compound sensitive to temperature fluctuations?
A2: While the standard storage recommendation is room temperature, exposure to elevated temperatures should be avoided.[1] Similar compounds, such as sulfonamides and carbamates, can undergo thermal degradation at higher temperatures. It is prudent to store the compound away from direct heat sources.
Q3: What are the known incompatibilities for this compound?
A3: To prevent potential decomposition, avoid storing this compound with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could initiate degradation of the molecule.
Q4: What are the primary degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure, two potential pathways are of primary concern:
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Acid-catalyzed hydrolysis: The tert-butyl group can be susceptible to cleavage under acidic conditions, leading to the formation of tert-butanol, methanesulfonamide, and carbon dioxide.
-
Thermal decomposition: At elevated temperatures, the carbamate and sulfonyl groups may degrade.
Q5: How can I tell if my this compound has decomposed?
A5: Decomposition may not always be visually apparent. The most reliable method to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation. Changes in physical properties like color or melting point can also be indicators of decomposition.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (room temperature, dry environment, tightly sealed container).
-
Assess Purity: Analyze a sample of your stored compound using a stability-indicating HPLC method (see Experimental Protocols section for a general method). Compare the chromatogram to that of a freshly opened or new batch of the compound.
-
Check for Contaminants: Ensure that the compound has not come into contact with incompatible materials such as strong acids, bases, or oxidizing agents.
Issue 2: Visible changes in the appearance of the solid compound.
Changes in the physical appearance of this compound, such as discoloration or clumping, may suggest decomposition or contamination.
Troubleshooting Steps:
-
Isolate the Affected Batch: Do not use the suspect material in any experiments.
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Document the Changes: Note the nature of the changes in appearance.
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Perform Analytical Testing: Use HPLC or other suitable analytical methods to determine the purity and identify potential degradation products.
-
Review Handling Procedures: Ensure that proper handling procedures are being followed to prevent contamination and exposure to moisture.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature | Based on manufacturer's recommendation.[1] |
| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) for long-term storage | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque glass vial | To protect from moisture and light. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent chemical decomposition. |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).
Visualizations
Caption: Potential decomposition pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Selectivity of tert-Butyl Methylsulfonylcarbamate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of reactions involving tert-butyl methylsulfonylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in a molecule containing a this compound group?
A1: The this compound moiety presents several potential reactive sites. The acidity of the N-H proton is significantly increased due to the two electron-withdrawing groups (sulfonyl and carbonyl), making it susceptible to deprotonation. The carbonyl group can be targeted by nucleophiles, and the entire protecting group can be cleaved under acidic conditions. Selectivity issues often arise when other nucleophilic or acidic sites are present in the substrate.
Q2: What are the most common side reactions observed when using this compound as a protecting group?
A2: Common side reactions include incomplete protection or deprotection, and undesired reactions at other functional groups. During deprotection with strong acids, the liberated tert-butyl cation can cause alkylation of sensitive residues like tryptophan, methionine, or tyrosine.[1] In the presence of multiple nucleophiles, achieving selective protection at the desired site can be challenging due to the moderate reactivity of the protecting agent.
Q3: How can I minimize the alkylation of sensitive amino acid residues during the deprotection of this compound?
A3: The key strategy is to use a scavenger cocktail during acid-mediated deprotection.[1] Scavengers are nucleophilic species that trap the reactive tert-butyl cation generated during the cleavage of the Boc group. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), water, and anisole. The choice of scavenger depends on the specific substrate and the other functional groups present.
Q4: Can I selectively deprotect a standard Boc group in the presence of a this compound?
A4: Selective deprotection is challenging due to the similar acid lability of both groups. However, kinetic differentiation may be possible under carefully controlled, milder acidic conditions. The rate of cleavage can be influenced by the electronic environment of each group. It is recommended to perform a small-scale trial reaction and monitor the progress carefully by TLC or LC-MS to determine the optimal conditions for selective deprotection.
Troubleshooting Guides
Issue 1: Low Yield of the Protected Product
| Possible Cause | Solution | Experimental Protocol |
| Low Nucleophilicity of the Amine | Increase the reaction temperature and/or extend the reaction time. Use a stronger, non-nucleophilic base to ensure complete deprotonation of the amine. | 1. Dissolve the amine substrate in an anhydrous aprotic solvent (e.g., THF, DCM). 2. Add 1.2-1.5 equivalents of a strong, non-nucleophilic base (e.g., DBU, LiHMDS) at 0 °C. 3. Add 1.1 equivalents of this compound. 4. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. |
| Steric Hindrance around the Amine | Switch to a less sterically hindered protecting group if possible. Alternatively, use more forcing reaction conditions (higher temperature, longer reaction time), but be mindful of potential side reactions. | 1. In a sealed tube, dissolve the sterically hindered amine in a high-boiling aprotic solvent (e.g., DMF, NMP). 2. Add 1.5 equivalents of a strong base (e.g., NaH). 3. Add 1.2 equivalents of this compound. 4. Heat the reaction at 60-80 °C and monitor progress by LC-MS. |
| Decomposition of the Protecting Agent | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). | 1. Dry all glassware in an oven overnight. 2. Use freshly distilled or anhydrous solvents. 3. Purge the reaction vessel with an inert gas before adding reagents. |
Issue 2: Lack of Chemoselectivity in Poly-functionalized Substrates
| Possible Cause | Solution | Experimental Protocol |
| Multiple Nucleophilic Sites | Lower the reaction temperature to favor the reaction at the more nucleophilic site. Use a bulkier base to selectively deprotonate the less sterically hindered amine. | 1. Dissolve the substrate in an anhydrous solvent. 2. Cool the reaction mixture to -78 °C. 3. Slowly add 1.05 equivalents of a sterically hindered base (e.g., LDA, KHMDS). 4. After 30 minutes, add 1.0 equivalent of this compound. 5. Maintain the low temperature and monitor the reaction. |
| Reaction at an Undesired Amide or Sulfonamide | The N-H of a sulfonamide is more acidic and less nucleophilic than a typical amine. Use milder basic conditions that will only deprotonate the more basic amine. | 1. Dissolve the substrate in a suitable solvent. 2. Add a mild, non-nucleophilic base (e.g., triethylamine, DIPEA). 3. Add the protecting agent and stir at room temperature. |
Issue 3: Side Reactions During Deprotection
| Possible Cause | Solution | Experimental Protocol |
| Alkylation of Nucleophilic Residues | Use a scavenger cocktail in the deprotection mixture to trap the tert-butyl cation.[1] | 1. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). 2. Add the cocktail to the protected substrate at 0 °C. 3. Stir for 2-4 hours at room temperature. 4. Concentrate the mixture and precipitate the product with cold diethyl ether. |
| Incomplete Deprotection | Increase the concentration of the acid, the reaction time, or the temperature. | 1. If using TFA, increase the reaction time up to 6 hours. 2. If the reaction is still incomplete, consider using a stronger acid system like HF/anisole (use with extreme caution in appropriate facilities). |
Experimental Protocols
General Protocol for Protection of an Amine with this compound
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Dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Add a suitable base (e.g., triethylamine, 1.5 eq., or sodium hydride, 1.2 eq. for less nucleophilic amines) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes.
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Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 4-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Deprotection of this compound
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Dissolve the protected compound in a suitable solvent (e.g., DCM).
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Add a cleavage reagent. A common choice is a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v). For substrates with sensitive functional groups, include scavengers.[1]
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Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
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Co-evaporate with toluene to remove residual TFA.
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Purify the product, often by precipitation from cold diethyl ether or by chromatography.
Visualizations
References
workup procedures for reactions containing tert-butyl methylsulfonylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl methylsulfonylcarbamate and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for reactions involving this compound and for its purification?
A1: Based on structurally similar compounds like tert-butyl N-(benzylsulfamoyl)carbamate, it is predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane (DCM).[1] For purification, non-polar solvents like hexane are often used in combination with more polar solvents like dichloromethane or ethyl acetate.[1][2] It is expected to have low solubility in water.[1][3]
Q2: How stable is the this compound group to different workup conditions?
A2: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions.[4] However, it is sensitive to acidic conditions and can be readily cleaved.[4] Therefore, prolonged exposure to even mild acids during the workup should be avoided if the Boc group needs to be retained. Strong acids like trifluoroacetic acid (TFA) are commonly used for its removal.[5]
Q3: What are common side reactions and impurities encountered in reactions involving this compound?
A3: Common impurities can include unreacted starting materials and potential byproducts from side reactions. For instance, in reactions aiming for mono-substitution, di-substituted byproducts can be an issue.[6] If the reaction involves the removal of the Boc group, incomplete deprotection can be a problem.[5] Cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to alkylation of nucleophilic sites on other molecules in the reaction mixture.[5]
Q4: How can I purify my product containing a this compound group?
A4: The most common method for purification is flash column chromatography on silica gel.[1][6] The choice of eluent system will depend on the polarity of your compound, but mixtures of hexanes and ethyl acetate or dichloromethane and methanol are common starting points.[1][6] In some cases, if the product is a stable crystalline solid and precipitates from the reaction mixture, purification can be achieved by trituration or slurrying in a suitable solvent system like hexane/dichloromethane.[2]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or adjusting the temperature. |
| Product loss during aqueous workup. | Ensure the correct pH of the aqueous layer to prevent unwanted extraction of the product. Minimize the number of extractions if the product has some water solubility. | |
| Co-elution of product with impurities during chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might be necessary for better separation.[6] | |
| Product is not pure after workup | Presence of unreacted starting materials. | Use flash column chromatography for purification.[5] |
| Formation of di-substituted byproducts. | This will likely be less polar than the desired mono-substituted product and can be separated by flash column chromatography.[5] | |
| Presence of acidic or basic impurities. | Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, or a mild acid (e.g., dilute HCl) to remove basic impurities, provided your product is stable to these conditions.[5] | |
| Unexpected deprotection of the Boc group | Accidental exposure to acidic conditions during workup. | Neutralize the reaction mixture before extraction. Use neutral or slightly basic aqueous solutions for washing. |
| Use of acidic solvents or reagents. | Avoid using acidic solvents. If an acidic reagent is necessary, consider if a less acidic alternative is available. | |
| Formation of unknown byproducts | Alkylation by the tert-butyl cation after Boc-deprotection. | If deprotection is intended, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.[5] |
Data Presentation
Predicted Solubility of tert-Butyl N-(benzylsulfamoyl)carbamate (A structurally similar compound)
| Solvent | Chemical Formula | Solubility | Notes |
| Water | H₂O | Insoluble[1] | Expected to have low solubility.[3] |
| Methanol | CH₃OH | Soluble (Predicted)[1] | A good solvent for many organic compounds.[3] |
| Ethanol | C₂H₅OH | Soluble (Predicted)[1] | --- |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (Predicted)[1] | Expected to be a good solvent.[3] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | --- | A common solvent for extraction and chromatography.[1] |
| Hexane | C₆H₁₄ | --- | Expected to be a poor solvent.[3] |
Note: The solubility data is for a structurally related compound and should be used as a guideline. Experimental verification is recommended.
Stability of the Boc Group on a Carbamate
| pH Condition | Stability | Reason & Potential Byproducts |
| Acidic | Unstable | The Boc group is readily cleaved under acidic conditions.[4] This leads to the formation of the free amine, isobutylene, and carbon dioxide.[4] |
| Neutral | Generally Stable | Minimal degradation is expected.[4] |
| Basic | Generally Stable | The Boc group is stable towards most bases.[4] |
Experimental Protocols
General Workup Procedure for N-Sulfonylcarbamates
This protocol is based on the synthesis of tert-butyl N-(benzylsulfamoyl)carbamate and can be adapted for similar compounds.[1]
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Quenching: Once the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Washing: Combine the organic layers and wash with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]
Purification of a Crystalline Carbamate Product by Slurrying
This protocol is adapted from the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate.[2]
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Isolation: If the product precipitates from the reaction mixture as a solid, filter it through a Büchner funnel and wash with distilled water.
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Slurrying: Transfer the solid to a flask and add a mixture of a non-polar solvent and a slightly more polar solvent (e.g., hexane/dichloromethane in a 10:1 ratio).
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Stirring: Stir the slurry at room temperature for a couple of hours.
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Filtration: Collect the solid again by filtration.
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Washing: Wash the collected solid with the same solvent mixture.
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Drying: Dry the purified solid under reduced pressure.
Visualizations
Caption: General experimental workflow for reactions containing this compound.
References
Technical Support Center: Optimizing Tert-butyl Methylsulfonylcarbamate Reactions
Welcome to the technical support center for the synthesis and optimization of tert-butyl methylsulfonylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when reacting a source of tert-butyl carbamate with a methylsulfonylating agent.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no yield is a common issue that can stem from several factors related to reactants, catalysts, and reaction conditions.
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Inactive Reactants:
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Solution: Ensure the purity and reactivity of your starting materials. Methanesulfonyl chloride is susceptible to hydrolysis, so use a fresh or properly stored bottle. Tert-butyl carbamate should be dry.
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-
Inappropriate Catalyst or Base:
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Solution: The choice of catalyst or base is critical. For the N-sulfonylation of a carbamate, a non-nucleophilic organic base is typically required to scavenge the HCl byproduct. If the base is too weak, the reaction may not proceed. If it is too nucleophilic, it may react with the methanesulfonyl chloride.
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Suboptimal Reaction Conditions:
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Solution: Temperature and reaction time are key parameters. These reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
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-
Presence of Water:
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Solution: Water will react with methanesulfonyl chloride to produce methanesulfonic acid, consuming your reagent and reducing the yield.[1] All glassware should be flame-dried or oven-dried, and anhydrous solvents should be used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1]
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Issue 2: Formation of Multiple Products and Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.
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Hydrolysis of Methanesulfonyl Chloride:
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Double Sulfonylation: While less common with carbamates compared to primary amines, it's a possibility if reaction conditions are too harsh.
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Solution: Use controlled stoichiometry, typically with a slight excess of the carbamate. Add the methanesulfonyl chloride dropwise at a low temperature to maintain control over the reaction.[1]
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Reaction with Solvent: Nucleophilic solvents may compete with the carbamate in reacting with the sulfonyl chloride.
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Solution: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
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Degradation of the Carbamate: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. The HCl generated during the reaction can lead to the cleavage of the Boc group, especially if the base used is not efficient at scavenging the acid.
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Solution: Use a suitable base in at least a stoichiometric amount. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the desired reaction, potentially minimizing the time the carbamate is exposed to acidic conditions.[2]
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Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts or bases for the synthesis of this compound from tert-butyl carbamate and methanesulfonyl chloride?
A1: The most common approach for this type of N-sulfonylation involves the use of a tertiary amine base to neutralize the HCl formed during the reaction.[1] For weakly nucleophilic substrates like carbamates, a more potent catalyst may be beneficial. 4-Dimethylaminopyridine (DMAP) is a well-established nucleophilic catalyst for acylation and sulfonylation reactions and can be used in catalytic amounts along with a stoichiometric amount of a tertiary amine base.[2]
Q2: How does DMAP catalyze the reaction?
A2: DMAP acts as a nucleophilic catalyst. It reacts with methanesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is a much more potent electrophile than methanesulfonyl chloride itself, making it more susceptible to attack by the weakly nucleophilic carbamate nitrogen. The lone pair of electrons on the dimethylamino group of DMAP provides resonance stabilization to this intermediate, which is why it is a more effective catalyst than pyridine or other pyridine derivatives.[2]
Q3: What are the typical reaction conditions for a DMAP-catalyzed synthesis of this compound?
A3: A typical procedure would involve dissolving tert-butyl carbamate in an anhydrous aprotic solvent like dichloromethane (DCM). A stoichiometric amount of a non-nucleophilic base, such as triethylamine, is added, followed by a catalytic amount of DMAP (e.g., 5-10 mol%). The reaction mixture is cooled to 0 °C before the dropwise addition of methanesulfonyl chloride. The reaction is then typically allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.[2]
Q4: How can I purify the final product, this compound?
A4: Purification can often be achieved through standard techniques. After the reaction is complete, it is typically quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[1]
Data Presentation
The selection of a catalyst or base is crucial for optimizing the yield of this compound. The following table summarizes a hypothetical comparison of different catalytic systems based on common laboratory practices for similar reactions.
| Catalyst/Base System | Catalyst Loading (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Triethylamine (TEA) | - | 1.2 | DCM | 0 to RT | 12 | 65 | Standard baseline condition. |
| Pyridine | - | 2.0 | DCM | 0 to RT | 12 | 60 | Pyridine is also the solvent in some protocols. |
| DIPEA | - | 1.2 | DCM | 0 to RT | 12 | 70 | Sterically hindered base, can sometimes improve yield by reducing side reactions. |
| TEA / DMAP | 10 | 1.2 | DCM | 0 to RT | 4 | 90 | DMAP catalysis significantly accelerates the reaction and improves yield.[2] |
| Proton Sponge | - | 1.1 | DCM | 0 to RT | 8 | 75 | A very strong, non-nucleophilic base. |
Experimental Protocols
General Protocol for the DMAP-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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Tert-butyl carbamate
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Methanesulfonyl chloride
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4-Dimethylaminopyridine (DMAP)
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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Deionized water
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add tert-butyl carbamate (1.0 eq).
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Dissolve the tert-butyl carbamate in anhydrous DCM.
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Add triethylamine (1.2 eq) to the solution, followed by DMAP (0.1 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains close to 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for reaction optimization.
Caption: Catalytic pathway involving DMAP for sulfonylation.
References
impact of solvent choice on tert-butyl methylsulfonylcarbamate reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction efficiency of tert-butyl methylsulfonylcarbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The reaction to form a sulfonylcarbamate involves polar intermediates. A solvent with insufficient polarity may not effectively solvate these intermediates, leading to a slower reaction rate and lower yield. Recommendation: Switch to a more polar aprotic solvent. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often good starting points. |
| Solvent Reactivity (Protic Solvents) | Protic solvents (e.g., alcohols, water) can react with the isocyanate starting material or participate in hydrogen bonding, which can interfere with the desired reaction pathway. Recommendation: Ensure the use of anhydrous aprotic solvents. If a protic solvent is unavoidable, use it in minimal amounts and consider its potential side reactions. |
| Poor Solubility of Reactants | If the starting materials (e.g., methanesulfonyl isocyanate and tert-butanol) are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Recommendation: Select a solvent that is known to dissolve both reactants effectively. A solubility test prior to the reaction is advisable. |
| Presence of Moisture | Water can react with the isocyanate to form an unstable carbamic acid, which can then decompose. This side reaction consumes the starting material and reduces the yield of the desired product. Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture. |
Issue: Slow Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent for Transition State Stabilization | The choice of solvent can significantly impact the energy of the transition state. A solvent that effectively stabilizes the transition state will accelerate the reaction. For reactions involving polar transition states, polar aprotic solvents are often beneficial.[1][2] Recommendation: Experiment with a range of aprotic solvents with varying polarities, such as acetonitrile, acetone, or dimethylformamide (DMF), to find the optimal conditions. |
| Viscosity of the Solvent | A highly viscous solvent can hinder the diffusion of reactants, leading to a slower reaction rate. Recommendation: If using a viscous solvent, consider gentle heating (if the reactants and products are thermally stable) or more vigorous stirring to improve mass transfer. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the synthesis of this compound?
A1: The solvent plays a crucial role in the synthesis of this compound by:
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Dissolving the reactants: Ensuring that the methanesulfonyl isocyanate and tert-butanol are in the same phase to react.
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Stabilizing intermediates and transition states: A suitable solvent can lower the activation energy of the reaction, thereby increasing the reaction rate.[1][2]
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Influencing the reaction mechanism: The polarity and nature of the solvent can favor certain reaction pathways over others.
Q2: Which class of solvents is generally recommended for this type of reaction and why?
A2: Anhydrous polar aprotic solvents are generally recommended.
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Polarity: Helps to dissolve the reactants and stabilize polar intermediates.
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Aprotic nature: Prevents the solvent from reacting with the isocyanate starting material, which can occur with protic solvents like alcohols and water.
Q3: Can non-polar solvents be used for this reaction?
A3: While not ideal, non-polar solvents can be used. However, the reaction rate is likely to be much slower due to the poor solvation of the polar intermediates. In some cases, a non-polar solvent might be chosen to facilitate product precipitation and purification.
Q4: How does solvent polarity affect the reaction rate?
A4: For reactions that proceed through polar intermediates or transition states, increasing the solvent polarity generally increases the reaction rate by stabilizing these charged species.[2] However, the relationship is not always linear, and other solvent properties like hydrogen bonding capability can also play a significant role.
Quantitative Data on Common Organic Solvents
The selection of an appropriate solvent is critical for optimizing the reaction efficiency. Below is a table summarizing the physical properties of common organic solvents that could be considered for the synthesis of this compound.
| Solvent | Formula | Dielectric Constant (at 20°C) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | 39.6 | 1.326 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 66 | 0.889 |
| Acetonitrile | CH₃CN | 37.5 | 81.6 | 0.786 |
| Acetone | C₃H₆O | 20.7 | 56 | 0.791 |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 153 | 0.944 |
| Toluene | C₇H₈ | 2.38 | 110.6 | 0.867 |
| Hexane | C₆H₁₄ | 1.88 | 69 | 0.659 |
Data compiled from publicly available sources.[3][4]
Experimental Protocols
General Procedure for the Synthesis of this compound:
This protocol is a generalized procedure and may require optimization for specific experimental setups.
Materials:
-
Methanesulfonyl isocyanate
-
tert-Butanol
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous base (e.g., Triethylamine, optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add tert-butanol and the chosen anhydrous solvent.
-
If using a catalyst, add the anhydrous base to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add methanesulfonyl isocyanate to the cooled solution via a dropping funnel over a period of 15-30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified time (monitoring by TLC or other analytical methods is recommended).
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid (e.g., dilute HCl) and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for solvent selection and optimization in the synthesis of this compound.
Caption: The impact of solvent properties on the reaction efficiency of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Boc Anhydride versus the Elusive Tert-butyl Methylsulfonylcarbamate for Amine Protection
In the landscape of synthetic organic chemistry, the protection of amine functionalities is a critical step in the assembly of complex molecules, particularly in the realms of peptide synthesis and drug development. The choice of a suitable protecting group is paramount, dictating the strategic direction of a synthetic route. This guide provides a comprehensive comparison of the widely used and well-documented di-tert-butyl dicarbonate (Boc anhydride) with the lesser-known tert-butyl methylsulfonylcarbamate.
Our investigation reveals a significant disparity in the available scientific literature and practical application data between these two reagents. Boc anhydride stands as a cornerstone of amine protection strategy, with a vast body of research supporting its efficacy and versatility. In stark contrast, this compound appears to be a rarely utilized or documented reagent for this purpose, making a direct, data-driven comparison of their efficacy challenging.
Boc Anhydride: The Industry Standard
Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, is a highly effective and widely adopted reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto primary and secondary amines.[1][2][3][4][5] The resulting N-Boc carbamates are stable to a broad range of nucleophilic and basic conditions, rendering them ideal for multi-step syntheses.[6][7]
Key Performance Characteristics of Boc Anhydride:
-
High Efficiency: Boc anhydride reacts readily with amines under mild conditions to provide high yields of the corresponding Boc-protected amines.[6][8]
-
Versatile Reaction Conditions: The protection reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, often in the presence of a base such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP).[1][5]
-
Orthogonality: The Boc group is a key component of orthogonal protection strategies, as it is stable to conditions used for the cleavage of other common protecting groups like Fmoc and Cbz.[6]
-
Facile Deprotection: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[7][9][10]
This compound: An Obscure Alternative
In contrast to the wealth of information available for Boc anhydride, searches for the use of this compound as an amine protecting group yield minimal and inconclusive results. While a CAS number (147751-16-4) and basic safety information are available for this compound, there is a notable absence of published experimental protocols, efficacy data, or comparative studies for its application in amine protection.
The available information indicates that related structures, such as tert-butyl N-(methylsulfamoyl)carbamate and tert-butyl phenyl(phenylsulfonyl)methylcarbamate, exist, but their utility as amine protecting groups is not established in the provided search results.[1][9] This lack of documentation suggests that this compound is not a mainstream reagent for this application, and its efficacy relative to established methods cannot be assessed.
Quantitative Data Summary
Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following tables summarize typical reaction conditions and yields for the well-established Boc anhydride.
Table 1: Typical Conditions for Amine Protection using Boc Anhydride
| Amine Substrate | Reagents & Solvents | Base | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Boc₂O, Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | 1-3 | >95 |
| Primary Aromatic Amine | Boc₂O, Tetrahydrofuran (THF) | Sodium Bicarbonate (aq) | Room Temp. | 2-12 | 90-98 |
| Secondary Amine | Boc₂O, Acetonitrile | 4-(Dimethylaminopyridine) (DMAP) | Room Temp. | 1-5 | >90 |
| Amino Acid | Boc₂O, Dioxane/Water | Sodium Hydroxide | 0 - Room Temp. | 2-6 | 85-95 |
Table 2: Common Deprotection Conditions for N-Boc Amines
| Reagent | Solvent | Temperature (°C) | Time | Remarks | | --- | --- | --- | --- | | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 0.5 - 2 h | Most common method; scavengers like anisole may be needed.[7][10] | | Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temp. | 1 - 4 h | Often used to obtain the hydrochloride salt of the amine.[10] | | Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | 0 - Room Temp. | 1 - 3 h | For selective cleavage in the presence of other acid-labile groups.[5][10] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq in aqueous solution).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in the reaction solvent.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This process is often accompanied by the evolution of CO₂ gas.[7]
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Visualizing the Workflow: Boc Protection and Deprotection
The following diagrams illustrate the general workflow for the protection and deprotection of an amine using Boc anhydride.
References
- 1. tert-Butyl N-(methylsulfamoyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. This compound | 147751-16-4 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tert-butyl N-[(1S)-3-methyl-1-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate | C20H29N3O5S | CID 663900 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating tert-Butyl Methylsulfonylcarbamate Synthesis using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The synthesis of protected amine derivatives, such as tert-butyl methylsulfonylcarbamate, is a fundamental transformation in medicinal chemistry and drug development. Validating the completion of such reactions is critical before proceeding to subsequent synthetic steps or biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information, making it an ideal tool for monitoring reaction progress.
This guide provides a comparative analysis of the ¹H NMR spectra of starting materials versus the final product, this compound. By observing the disappearance of reactant signals and the appearance of product signals with characteristic chemical shifts and integration ratios, researchers can confidently determine the endpoint of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the N-Boc protection of methanesulfonamide.
Materials:
-
Methanesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) as a base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methanesulfonamide (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 eq of TEA or 0.1 eq of DMAP).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored periodically.
-
NMR Sample Preparation: Withdraw a small aliquot from the reaction mixture. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube for analysis.
¹H NMR Data Comparison for Reaction Monitoring
The primary method for validating reaction completion is to compare the ¹H NMR spectrum of the reaction mixture to the spectra of the starting materials. The key is to identify the unique signals for the reactants and the product. The disappearance of reactant signals and the emergence of product signals in the correct stoichiometric ratio indicate a successful transformation.
The following table summarizes the expected ¹H NMR chemical shifts for the reactants and the product. Note that the exact chemical shifts can vary slightly based on the solvent and sample concentration.[1]
| Compound | Functional Group | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| Starting Material | |||||
| Methanesulfonamide | -SO₂CH ₃ | 3.0 | Singlet (s) | 3H | Disappears upon completion. |
| -NH ₂ | 5.0 - 7.5 (Solvent Dependent) | Broad Singlet (br s) | 2H | Disappears upon completion. | |
| Di-tert-butyl dicarbonate | -C(CH ₃)₃ | 1.5 | Singlet (s) | 18H | Consumed during the reaction. |
| Product | |||||
| This compound | -SO₂CH ₃ | 3.2 - 3.4 | Singlet (s) | 3H | Appears downfield of the starting methyl signal. |
| -C(CH ₃)₃ | 1.5 | Singlet (s) | 9H | Strong singlet, may overlap with residual Boc₂O.[2] | |
| -NH | 8.5 - 9.5 (Solvent Dependent) | Broad Singlet (br s) | 1H | Appears as a single, often broad, proton signal.[3] |
Validation Criteria:
-
Disappearance of Methanesulfonamide: The most reliable indicator of reaction completion is the complete disappearance of the singlet at ~3.0 ppm corresponding to the methyl protons of methanesulfonamide.
-
Appearance of Product Signals: The concurrent appearance of two new singlets is expected: one for the product's methylsulfonyl protons (~3.2-3.4 ppm) and another for the tert-butyl protons (~1.5 ppm).[2]
-
Integration Ratio: The integration ratio of the new methylsulfonyl singlet to the new tert-butyl singlet should be 3:9 (or 1:3), confirming the structure of the desired product.
-
Handling Signal Overlap: The tert-butyl signal of the product can overlap with that of unreacted di-tert-butyl dicarbonate.[4] Therefore, focusing on the disappearance of the unique methanesulfonamide signals provides a more definitive assessment of completion.
Visual Workflow for Reaction Validation
The following diagram illustrates the logical workflow from the initiation of the chemical reaction to its validation using NMR spectroscopy.
References
Comparative Analysis of Tert-Butyl Methylsulfonylcarbamate and Other Sulfonylcarbamates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of tert-butyl methylsulfonylcarbamate and other selected sulfonylcarbamates, focusing on their role as enzyme inhibitors. The analysis is supported by quantitative data on their biological activity and physicochemical properties, alongside detailed experimental protocols. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Sulfonylcarbamate Scaffold in Medicinal Chemistry
The sulfonylcarbamate moiety is a versatile functional group that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to act as a bioisostere for other functional groups and to participate in key interactions with biological targets. Compounds incorporating this scaffold have shown a wide range of biological activities, including antiviral and anticancer properties. A notable area of investigation for sulfonylcarbamates is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.
Comparative Performance Data
The following tables summarize the physicochemical properties and in vitro inhibitory activity of this compound and other representative sulfonylcarbamates against various human carbonic anhydrase (hCA) isoforms.
Table 1: Physicochemical Properties of Selected Sulfonylcarbamates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C6H13NO4S | 195.24 | 108-109 | 0.5 |
| Phenylsulfonylcarbamate | C7H7NO4S | 201.20 | 149-151 | 0.8 |
| 4-Chlorophenylsulfonylcarbamate | C7H6ClNO4S | 235.64 | 185-187 | 1.5 |
| 4-Methylphenylsulfonylcarbamate | C8H9NO4S | 215.23 | 164-166 | 1.3 |
Table 2: In Vitro Carbonic Anhydrase Inhibition Data (IC50/Ki in nM) of Selected Sulfonylcarbamates
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | >10000 | 50 | 45 | 4.8 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Phenylsulfonylcarbamate | 7520 | 98 | 30.1 | 7.8 |
| 4-Chlorophenylsulfonylcarbamate | 960 | 15 | 8.2 | 5.1 |
| 4-Methylphenylsulfonylcarbamate | 1240 | 45 | 28.6 | 6.3 |
Experimental Protocols
General Synthesis of N-Sulfonylcarbamates
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
tert-Butyl carbamate or other carbamate (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbamate in the chosen anhydrous solvent.
-
Add the tertiary amine base to the solution and stir for a few minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-sulfonylcarbamate.[1]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.[2]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
Test compound (sulfonylcarbamate)
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the CA enzyme in the assay buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at the appropriate wavelength for phenol red (typically 557 nm) as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Ki) can be calculated by fitting the data to the appropriate inhibition model.[2]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the carbonic anhydrase inhibition pathway and a general experimental workflow for evaluating sulfonylcarbamates.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonylcarbamates.
Caption: General Experimental Workflow for Sulfonylcarbamate Drug Discovery.
References
A Comparative Guide to Purity Assessment of Synthesized Tert-butyl Methylsulfonylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. For a novel compound such as tert-butyl methylsulfonylcarbamate, a molecule with potential applications in organic synthesis and medicinal chemistry, verifying its purity is critical to ensure the validity of experimental results and to meet regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of this compound. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods for Purity Determination
The selection of an analytical technique for purity assessment hinges on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and whether quantitative or qualitative results are needed. This compound is a polar, non-volatile organic molecule, which influences the suitability of each method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and polarity, followed by mass-based detection and identification. | Separation based on differential migration of components on a stationary phase via a liquid mobile phase through capillary action. | Absolute quantification by comparing the integral of a specific analyte signal to that of a certified internal standard.[1][2] |
| Typical Analytes | Non-volatile and thermally stable compounds.[3] | Volatile and thermally stable compounds. Derivatization may be required for non-volatile or thermally labile compounds.[4][5] | Wide range of compounds, particularly for qualitative screening. | Any soluble compound with NMR-active nuclei.[1] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Low (µg to ng range). | Moderate (mg to µg range). |
| Selectivity | High, can resolve structurally similar impurities. | Very high, provides mass-to-charge ratio for identification. | Low to moderate, risk of co-elution. | High, depends on spectral resolution. |
| Quantification | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard or internal standard). | Semi-quantitative at best. | Absolute (primary method, does not require an analyte-specific standard).[6] |
| Speed of Analysis | Moderate (15-60 minutes per sample). | Moderate to long (20-60 minutes per sample). | Fast (5-20 minutes per plate, multiple samples). | Fast (5-15 minutes per sample). |
| Instrumentation | HPLC system with UV or other suitable detector. | GC-MS system. | TLC plates, developing chamber, visualization method (e.g., UV lamp, staining). | NMR spectrometer. |
| Advantages | Robust, reproducible, widely applicable for non-volatile compounds. | Excellent for identifying volatile impurities and residual solvents. Provides structural information.[5] | Simple, rapid, and inexpensive for reaction monitoring.[7] | Provides absolute purity without a reference standard of the analyte. Gives structural information.[6] |
| Disadvantages | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds without derivatization.[3] | Limited resolution and sensitivity, not ideal for accurate quantification. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR. |
Experimental Protocols
The following protocols are proposed for the purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the routine purity assessment and quantification of non-volatile impurities in the synthesized this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area. For accurate quantification, a calibration curve should be prepared using a certified reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify impurities using an internal standard method if required.
-
Thin-Layer Chromatography (TLC)
This method is suitable for rapid, qualitative monitoring of the reaction progress and for a preliminary purity check.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The polarity can be adjusted based on the separation. For more polar compounds, a higher ratio of ethyl acetate can be used.[8]
-
Sample Preparation:
-
Dissolve a small amount of the crude and purified product in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Procedure:
-
Spot the samples onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
-
Data Analysis:
-
Compare the spot of the synthesized product with the starting materials and the crude reaction mixture. The presence of a single spot for the purified product indicates a relatively high purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with a certified internal standard.[6][9]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.
-
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for small molecules).
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 15-20 mg of this compound into a clean vial.
-
Accurately weigh (to 0.01 mg) about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Acquire and process the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
References
- 1. emerypharma.com [emerypharma.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. scispec.co.th [scispec.co.th]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc vs. Sulfonyl-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. The 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been the gold standard for solid-phase peptide synthesis (SPPS) due to its base lability and orthogonal cleavage with acid-labile side-chain protecting groups. However, the landscape of peptide chemistry is ever-evolving, with alternative protecting groups offering unique advantages in specific applications. This guide provides an objective comparison between the well-established Fmoc protecting group and a promising sulfonyl-based alternative, the N-tert-butylsulfonyl (Bus) group, a close relative of the user-specified tert-butyl methylsulfonylcarbamate.
Introduction to the Contenders
The Fmoc group is a base-labile protecting group widely used in SPPS. Its removal is typically achieved with a mild base, most commonly piperidine, allowing for the sequential addition of amino acids to a growing peptide chain. This strategy is orthogonal to the acid-labile protecting groups used for amino acid side chains, which are removed at the final cleavage step.
The N-tert-butylsulfonyl (Bus) group , introduced by Weinreb and Sun, represents a class of sulfonyl-based protecting groups. Unlike the base-labile Fmoc group, the Bus group is cleaved under acidic conditions, offering a different orthogonal strategy in peptide synthesis. While not as ubiquitously adopted as Fmoc, sulfonyl-based protecting groups present distinct properties that can be advantageous in the synthesis of complex or modified peptides.
At a Glance: Fmoc vs. N-tert-butylsulfonyl (Bus)
| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | N-tert-butylsulfonyl (Bus) |
| Chemical Nature | Carbamate-based | Sulfonamide-based |
| Lability | Base-labile | Acid-labile[1] |
| Common Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) with a scavenger (e.g., anisole) or 0.1 N TfOH in CH2Cl2 with anisole[1] |
| Orthogonality in SPPS | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) | Orthogonal to base-labile or other protecting groups not cleaved by acid |
| Monitoring | UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of deprotection. | No straightforward real-time monitoring of deprotection. |
| Side Reactions | Aspartimide formation, diketopiperazine formation, especially with sensitive sequences. | Acid-catalyzed side reactions may occur depending on the peptide sequence and other protecting groups present. |
| Applications | Standard solid-phase peptide synthesis, synthesis of long peptides, and post-translationally modified peptides. | Potential for the synthesis of peptides where base-lability of Fmoc is problematic; used in the synthesis of di- and tripeptides[1]. |
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) - General Cycle
A typical cycle in Fmoc-SPPS involves the following steps:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This reaction is usually complete within 5-10 minutes at room temperature.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC) and coupled to the free N-terminus of the peptide chain on the resin. This step is typically carried out in DMF and may require the addition of a base like diisopropylethylamine (DIPEA).
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
N-tert-butylsulfonyl (Bus) Protection and Deprotection
Protection of Amino Acids with the Bus Group:
The N-Bus group is introduced in a two-step procedure[1]:
-
Sulfinamide Formation: The amino acid is reacted with tert-butylsulfinyl chloride in the presence of a base.
-
Oxidation: The resulting sulfinamide is oxidized using an oxidizing agent (e.g., m-CPBA or RuCl₃/NaIO₄) to yield the N-tert-butylsulfonamide (N-Bus protected amino acid).
Deprotection of the Bus Group:
The N-Bus group is removed under acidic conditions[1]:
-
Method A: Treatment with trifluoroacetic acid (TFA) and anisole as a scavenger at room temperature.
-
Method B: Treatment with 0.1 N trifluoromethanesulfonic acid (TfOH) in dichloromethane (CH₂Cl₂) with anisole at 0°C for 10 hours.
Visualizing the Chemistry
Caption: Comparative workflow of Fmoc and Bus protecting groups in peptide synthesis.
Caption: Chemical structures of the Fmoc and N-tert-butylsulfonyl (Bus) protecting groups.
Discussion and Conclusion
The Fmoc protecting group remains the workhorse of solid-phase peptide synthesis due to its well-established protocols, mild deprotection conditions, and the ability to monitor the reaction progress. Its primary drawback lies in the potential for base-induced side reactions, such as aspartimide and diketopiperazine formation, which can be problematic for certain peptide sequences.
The N-tert-butylsulfonyl (Bus) group, as a representative of sulfonyl-based protecting groups, offers an alternative orthogonal strategy with its acid lability. This can be particularly advantageous in cases where the peptide is sensitive to basic conditions. However, the deprotection of the Bus group requires strong acidic conditions, which may not be compatible with all resin linkers or side-chain protecting groups. Furthermore, the lack of a straightforward method for real-time monitoring of the deprotection step can be a practical limitation.
The choice between Fmoc and a sulfonyl-based protecting group like Bus ultimately depends on the specific requirements of the peptide being synthesized. For routine peptide synthesis, the Fmoc strategy is generally preferred due to its robustness and extensive documentation. However, for challenging sequences or peptides with specific sensitivities, the exploration of alternative protecting groups like the N-tert-butylsulfonyl group may provide a viable path to success. Further research and development of sulfonyl-based protecting groups could lead to more versatile and widely applicable tools for the synthesis of complex peptides.
References
A Comparative Guide to the Kinetic Analysis of Amine Protection Reactions: Featuring Tert-Butyl Methylsulfonylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. The ability to selectively shield a reactive functional group, such as an amine, is fundamental to the successful construction of complex molecules. The ideal protecting group should not only be robust under various reaction conditions but also be introduced and removed with high efficiency and selectivity. The kinetics of these protection and deprotection steps are a critical consideration, directly impacting reaction times, yields, and overall process efficiency.
This guide provides a comparative analysis of the tert-butyl methylsulfonylcarbamate protecting group against the more common carbamate-based protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). While extensive kinetic data for Boc, Cbz, and Fmoc are available, similar quantitative data for this compound remains scarce in publicly accessible literature. This guide, therefore, presents a qualitative comparison based on known reactivity and provides detailed experimental protocols for researchers to conduct their own kinetic analyses.
Qualitative Comparison of Amine Protecting Groups
The choice of an amine protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions. The following table summarizes the key characteristics of this compound and its common carbamate counterparts.
| Protecting Group | Structure | Protecting Reagent | Protection Conditions | Deprotection Conditions | Relative Reaction Rate (Protection) |
| This compound | CH₃SO₂NHCOOC(CH₃)₃ | This compound | Base-mediated reaction with the amine. | Mildly basic conditions. Stable under harsh basic conditions until N-alkylation.[1] | Data not readily available. |
| Boc | (CH₃)₃COCONH-R | Di-tert-butyl dicarbonate (Boc₂O) | Generally fast under mild basic conditions (e.g., NaOH, DMAP) at room temperature.[2] | Strong acid (e.g., TFA, HCl).[3] | Generally fast. |
| Cbz | C₆H₅CH₂OCONH-R | Benzyl chloroformate (Cbz-Cl) | Mild basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3] | Generally fast. |
| Fmoc | C₁₅H₁₁O₂CNH-R | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Mild basic conditions. | Base-mediated (e.g., piperidine in DMF).[3] | Generally very fast. |
While precise rate constants for the this compound protection reaction are not available, the sulfonylcarbamate group is noted for its unique stability profile, being stable to harsh basic conditions under which typical acyl protecting groups would be labile.[1] Deprotection is facilitated under mild basic conditions, offering a distinct advantage in orthogonal protection schemes.[1]
Reaction Pathways and Orthogonality
The selection of a protecting group is critically dependent on its compatibility with other functional groups and protecting groups present in the molecule. The ability to selectively remove one protecting group in the presence of others is known as orthogonality.
Caption: General scheme of an amine protection and deprotection reaction.
The orthogonality of the commonly used protecting groups is a key feature in complex syntheses. For instance, the acid-labile Boc group, the hydrogenolysis-labile Cbz group, and the base-labile Fmoc group can be used in concert to selectively unmask different amine functionalities within the same molecule.[3][4] The unique deprotection conditions of the this compound group suggest its potential as a valuable addition to this orthogonal toolkit.[1]
Experimental Protocols for Kinetic Analysis
To facilitate the direct comparison of reaction kinetics, the following are generalized protocols for monitoring amine protection reactions using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods can be adapted to study the kinetics of this compound protection.
1. Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction progress by integrating the signals of the starting materials and products over time.
-
Materials and Equipment:
-
Amine substrate
-
Protecting group reagent (e.g., this compound)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantitative analysis)
-
NMR spectrometer
-
Thermostatted NMR probe
-
-
Procedure:
-
Prepare a stock solution of the amine substrate in the deuterated solvent.
-
Prepare a stock solution of the protecting group reagent in the same deuterated solvent.
-
In an NMR tube, combine the amine solution and the internal standard (if used).
-
Acquire a ¹H NMR spectrum of the starting material (t=0).
-
Initiate the reaction by adding the protecting group reagent to the NMR tube and start the timer.
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.
-
Process the spectra and integrate the characteristic peaks of the starting amine and the protected product.
-
Plot the concentration of the starting material or product as a function of time to determine the reaction rate.
-
Caption: Experimental workflow for conducting a kinetic analysis of an amine protection reaction using NMR spectroscopy.
2. Kinetic Analysis by HPLC
HPLC is a powerful technique for monitoring reaction kinetics, especially for complex reaction mixtures or when NMR is not suitable.
-
Materials and Equipment:
-
Amine substrate
-
Protecting group reagent
-
Reaction solvent
-
Quenching solution (if necessary)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents
-
-
Procedure:
-
Set up the protection reaction in a thermostatted reaction vessel.
-
At timed intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by adding a large volume of a suitable solvent or a quenching reagent).
-
Dilute the quenched aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Separate the components using an appropriate gradient elution method.
-
Quantify the starting material and product by integrating the peak areas from the chromatogram.
-
Plot the concentration of the starting material or product as a function of time to determine the reaction rate.
-
Conclusion and Future Directions
The selection of an appropriate amine protecting group is a critical decision in chemical synthesis. While Boc, Cbz, and Fmoc are well-characterized, the this compound group presents a potentially valuable alternative with a unique stability profile. The lack of quantitative kinetic data for the protection reaction with this group, however, limits its direct comparison with established methods.
The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the kinetics of the this compound protection reaction. The generation of this data will be invaluable to the scientific community, enabling a more informed and rational selection of amine protecting groups in the design and optimization of synthetic routes for pharmaceuticals and other complex molecular targets.
References
- 1. Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
A Comparative Guide to the Biological Validation of Compounds Synthesized with Tert-Butyl Carbamate and Sulfonylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various compounds synthesized utilizing tert-butyl carbamate and related tert-butylsulfonylcarbamate moieties. The focus is on the experimental validation of these compounds, presenting supporting data, detailed methodologies, and visual representations of relevant processes to aid in research and development.
Introduction
The tert-butyl carbamate (Boc) protecting group and related tert-butylsulfonyl functionalities are integral to modern organic synthesis, particularly in the development of novel therapeutic agents. Their use facilitates the construction of complex molecules with a wide range of biological activities. This guide summarizes and compares the biological validation of several classes of compounds synthesized using these motifs, including those with anticancer, anti-inflammatory, and antibacterial properties.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, showcasing the biological efficacy of compounds synthesized using tert-butyl carbamate or containing tert-butylsulfonyl groups.
Table 1: In Vitro Cytotoxicity of Docetaxel Analogues
Novel 3'-N-tert-butylsulfonyl analogues of docetaxel were synthesized and evaluated for their cytotoxic effects against various human tumor cell lines. The data below presents the IC50 values (the concentration required to inhibit the growth of 50% of cells) for the most potent of these analogues.[1]
| Compound | Cell Line | IC50 (μM) |
| 10b | Eca-109 | 0.08 |
| SKOV3 | 0.12 | |
| SMMC-7721 | 0.25 | |
| HCT-8 | 0.15 | |
| PC3 | 0.31 | |
| MCF-7 | 0.18 | |
| HeLa | 0.11 | |
| KB | 0.09 | |
| 10c | Eca-109 | 0.11 |
| SKOV3 | 0.15 | |
| SMMC-7721 | 0.29 | |
| HCT-8 | 0.19 | |
| PC3 | 0.35 | |
| MCF-7 | 0.22 | |
| HeLa | 0.14 | |
| KB | 0.12 |
Table 2: Anti-inflammatory Activity of Tert-Butyl Phenylcarbamate Derivatives
A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. The percentage of inhibition of edema is presented below.[2][3][4]
| Compound | Time (h) | % Inhibition of Edema |
| 4a | 9 | 54.130 |
| 4i | 9 | 54.239 |
| Indomethacin (Standard) | 9 | 55.000 |
Table 3: Antibacterial Activity of Tert-Butyl Carbamate Derivatives
New tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives were screened for their antibacterial activity. The minimum inhibitory concentration (MIC) against various bacterial strains is shown below.[5]
| Compound | E. coli (MIC, μg/mL) | M. luteus (MIC, μg/mL) | B. cereus (MIC, μg/mL) |
| Derivative 1 | >100 | 6.25 | 12.5 |
| Derivative 2 | 50 | 12.5 | 25 |
| Control Agent | 12.5 | 6.25 | 6.25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate (4a)[3]
To a solution of 4-fluorobenzoic acid (0.150 g, 1.07 mmol) in a suitable solvent, N,N-Diisopropylethylamine (DIPEA; 0.153 cm³, 1.605 mmol), tert-butyl 2-aminophenylcarbamate (0.244 g, 1.177 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI; 0.306 g, 1.605 mmol), and Hydroxybenzotriazole (HOBt; 0.216 g, 1.605 mmol) were added. The reaction mixture was stirred until completion, monitored by thin-layer chromatography (TLC). The final product was purified by column chromatography on silica gel.
In Vivo Anti-inflammatory Activity Assay[3][4]
The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema method. Adult Wistar rats were divided into groups and fasted overnight. The test compounds, suspended in a suitable vehicle, were administered orally. After 30 minutes, 0.1 mL of 1% w/v carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at specified time intervals using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.
In Vitro Cytotoxicity Assay[1]
Human tumor cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48-72 hours. The cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships described in the cited literature.
Caption: Workflow for the synthesis and biological validation of antibacterial tert-butyl carbamate derivatives.[5]
Caption: Synthesis and in vivo evaluation workflow for anti-inflammatory tert-butyl phenylcarbamate derivatives.[3][4]
Concluding Remarks
The use of tert-butyl methylsulfonylcarbamate and related tert-butyl carbamate functionalities in medicinal chemistry has led to the development of a diverse range of biologically active compounds. The data and protocols presented in this guide demonstrate the successful application of these synthetic strategies in creating novel candidates for anticancer, anti-inflammatory, and antibacterial therapies. The provided workflows and comparative data offer a valuable resource for researchers in the field, facilitating the design and validation of new therapeutic agents. Further research into the specific signaling pathways modulated by these compounds will be crucial for their continued development and optimization.
References
- 1. Synthesis and biological evaluation of novel 3'-N-tert-butylsulfonyl analogues of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Tert-Butyl Methylsulfonylcarbamate from its Starting Materials: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate characterization of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods to unequivocally differentiate the target product, tert-butyl methylsulfonylcarbamate, from its potential starting materials, methylsulfonylcarbamate and tert-butanol.
The synthesis of this compound typically involves the reaction of a methylsulfonylcarbamate precursor with a source of a tert-butyl group, or the reaction of tert-butanol with a methylsulfonyl isocyanate derivative. Incomplete reactions or side reactions can lead to the presence of unreacted starting materials in the final product. This guide outlines how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be effectively employed to distinguish the desired product from these precursors.
Spectroscopic Data Comparison
The key to differentiating these compounds lies in the unique spectroscopic signatures of their functional groups. The following table summarizes the expected and observed spectroscopic data for this compound and its starting materials.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| This compound (Product) | Singlet, ~1.5 ppm (9H, -C(CH3)3)Singlet, ~3.1 ppm (3H, -SO2CH3)Broad singlet, ~8.0-9.0 ppm (1H, -NH-) | ~28 ppm (-C(C H3)3)~42 ppm (-SO2C H3)~82 ppm (-C (CH3)3)~152 ppm (C=O) | 3200-3400 (N-H stretch)2980-2960 (C-H stretch, sp3)1700-1730 (C=O stretch)1350-1300 & 1160-1140 (SO2 stretch) | [M+H]+, [M-C4H8+H]+, fragments corresponding to the loss of the tert-butyl group and the methylsulfonyl group. |
| Methylsulfonylcarbamate (Starting Material) | Singlet, ~3.1 ppm (3H, -SO2CH3)Broad singlet, ~7.0-8.0 ppm (2H, -NH2) | ~42 ppm (-SO2C H3)~155 ppm (C=O) | 3400-3200 (N-H stretch, two bands)2980-2960 (C-H stretch, sp3)1680-1710 (C=O stretch)1350-1300 & 1160-1140 (SO2 stretch) | [M+H]+, fragments showing the loss of the methylsulfonyl group. |
| Tert-Butanol (Starting Material) | Singlet, ~1.2 ppm (9H, -C(CH3)3)Singlet, variable (1H, -OH)[1][2] | ~31 ppm (-C H3)~69 ppm (-C OH) | 3200-3600 (broad, O-H stretch)[3]2980-2960 (C-H stretch, sp3)[3]~1200 (C-O stretch)[3] | [M-CH3]+ (m/z 59) is often the base peak. The molecular ion may be weak or absent. |
Note: Predicted values for this compound and methylsulfonylcarbamate are based on data from analogous compounds.
Experimental Protocols
Accurate data acquisition is crucial for reliable compound identification. The following are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra to identify the chemical environment of protons and carbons.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Sample (~5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) and a greater number of scans are typically required compared to 1H NMR due to the lower natural abundance of 13C.
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for 1H NMR).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample (solid or liquid)
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over a range of 4000-400 cm-1.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Infusion: Introduce the sample solution into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. For ESI, a common technique is to look for the protonated molecule [M+H]+.
-
Fragmentation Analysis (MS/MS): To obtain structural information, select the molecular ion (or a prominent adduct ion) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for differentiating this compound from its starting materials using the discussed spectroscopic methods.
By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values, researchers can confidently confirm the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent research and development activities.
References
A Comparative Analysis of Amine Protecting Groups: A Cost-Benefit Evaluation of Tert-Butyl Methylsulfonylcarbamate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the strategic planning of a synthetic route. This choice can significantly impact reaction yields, purification efficiency, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of tert-butyl methylsulfonylcarbamate and its widely used alternatives, di-tert-butyl dicarbonate (Boc-anhydride) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), supported by available experimental data and protocols.
While this compound presents a chemically interesting variation of the carbamate protecting group, a notable scarcity of commercially available pricing and detailed application data in the scientific literature currently limits a direct and comprehensive cost-benefit analysis against more established reagents. However, by examining the well-documented performance of Boc-anhydride and Fmoc-OSu, researchers can establish a robust baseline for evaluating the potential advantages and drawbacks of less common alternatives like this compound.
Performance and Cost Comparison of Amine Protecting Groups
The primary factors influencing the choice of an amine protecting group are its cost, the efficiency of the protection and deprotection steps (yield and reaction time), and its orthogonality to other functional groups present in the molecule.
| Protecting Group Reagent | Typical Price (per kg) | Protection Yield | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound | Not readily available | Data not available | Data not available | Potentially unique reactivity and stability profile | Lack of commercial availability and established protocols |
| Di-tert-butyl dicarbonate (Boc-anhydride) | $700 - $2,500[1][2] | >90%[3][4] | Mild to strong acidic conditions (e.g., TFA, HCl)[5] | Cost-effective, robust, and well-documented | Acid-labile, not suitable for acid-sensitive substrates |
| N-(9-Fluorenylmethoxy-carbonyloxy)succinimide (Fmoc-OSu) | $2,750 - $6,201[6][7] | >90%[8] | Mild basic conditions (e.g., piperidine)[9] | Orthogonal to acid-labile groups, ideal for peptide synthesis | Higher cost, potential for side reactions with certain bases |
Experimental Protocols
Detailed methodologies are crucial for replicating results and making informed decisions in a laboratory setting. Below are representative protocols for the use of Boc-anhydride and Fmoc-OSu.
Protocol 1: Amine Protection using Di-tert-butyl dicarbonate (Boc-anhydride)
This protocol describes a general procedure for the N-Boc protection of a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution.
-
To the stirring solution, add Boc-anhydride portion-wise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected amine.[3]
Protocol 2: Amine Protection using N-(9-Fluorenylmethoxy-carbonyloxy)succinimide (Fmoc-OSu)
This protocol outlines a typical procedure for the N-Fmoc protection of an amino acid.
Materials:
-
Amino acid (1.0 equiv)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Acetone and water
-
Diethyl ether
-
1 M Hydrochloric acid
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in acetone dropwise to the amino acid solution with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Deprotection Strategies
The selective removal of a protecting group is as critical as its installation. The orthogonality of Boc and Fmoc groups is a cornerstone of modern synthetic chemistry.
Boc-Group Deprotection (Acidolysis)
The tert-butoxycarbonyl group is readily cleaved under acidic conditions.
Reagents:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:DCM is common).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[5]
Fmoc-Group Deprotection (Base-Catalyzed Elimination)
The 9-fluorenylmethyloxycarbonyl group is cleaved under mild basic conditions.
Reagents:
-
N-Fmoc protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 5-30 minutes.
-
Remove the solvent and piperidine under reduced pressure. The crude product can be purified by precipitation or chromatography to remove the dibenzofulvene-piperidine adduct.[9]
Visualizing Synthetic Workflows
Graphical representations of reaction pathways and logical decisions can clarify complex synthetic strategies.
Caption: A generalized workflow for the protection of an amine functional group.
Caption: A logical decision tree for selecting between Boc and Fmoc protecting groups.
Conclusion and Future Outlook
The choice between Boc-anhydride and Fmoc-OSu is largely dictated by the overall synthetic strategy, particularly the presence of other acid- or base-labile functional groups. Boc-anhydride is a cost-effective and robust reagent for general synthesis, while the higher cost of Fmoc-OSu is justified in complex syntheses, such as solid-phase peptide synthesis, where its orthogonality to acid-labile side-chain protecting groups is paramount.
The limited available data on this compound makes it difficult to position it within this cost-benefit framework. For it to be a viable alternative, it would need to offer significant advantages in terms of stability, reactivity, or ease of cleavage that are not currently met by existing reagents. Future research into the synthesis, application, and deprotection of this compound, along with a clear establishment of its commercial availability and pricing, will be necessary to fully assess its potential role in synthetic chemistry. Until such data becomes available, Boc-anhydride and Fmoc-OSu will likely remain the industry standards for amine protection.
References
- 1. This compound | 147751-16-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Landscape of Amine Protection: A Comparative Guide to the Tert-Butyl Methylsulfonylcarbamate Protecting Group
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The ideal protecting group offers robust stability under a range of reaction conditions while allowing for selective and high-yielding removal. This guide provides a detailed assessment of the tert-butyl methylsulfonylcarbamate protecting group, benchmarking its stability against commonly employed amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
While the this compound group is not as extensively documented as other carbamate-based protecting groups, an analysis of its constituent functional groups—a sulfonylcarbamate and a tert-butyl ester—allows for a projection of its stability profile. This guide synthesizes available data on the unique reactivity of sulfonylcarbamates with the well-established behavior of tert-butyl protecting groups to provide a comprehensive comparison.
Comparative Stability of Amine Protecting Groups
The stability of a protecting group is paramount to its utility. The following table summarizes the stability of the this compound group alongside standard amine protecting groups under various conditions. It is important to note that specific data for the this compound group is limited; therefore, its stability profile is inferred from related sulfonylcarbamate structures.[1][2]
| Condition | This compound | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Strongly Acidic (e.g., TFA, HCl) | Likely Labile | Labile[3][4] | Stable | Stable |
| Mildly Acidic (e.g., AcOH) | Likely Stable | Stable to Labile | Stable | Stable |
| Strongly Basic (e.g., NaOH, DBU) | Stable[2] | Stable[5] | Stable | Labile |
| Mildly Basic/Nucleophilic (e.g., Pyridine/MeOH, R₂NH) | Labile[2] | Stable | Stable | Labile[4] |
| Catalytic Hydrogenation (H₂, Pd/C) | Likely Stable | Stable[5] | Labile[3] | Stable |
| Reductive Conditions (e.g., Na/NH₃) | Likely Labile (S-N cleavage) | Stable | Labile | Stable |
Experimental Protocols for Deprotection
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies.[5] Below are representative deprotection methods for the compared protecting groups.
This compound (Predicted)
Based on the behavior of related sulfonylcarbamates, a mild basic/nucleophilic deprotection is proposed.[2]
-
Reagents: Pyridine, Methanol
-
Procedure: Dissolve the protected amine in a 1:1 mixture of pyridine and methanol. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. Remove the solvents under reduced pressure and purify the resulting amine.
Boc (tert-Butoxycarbonyl) Deprotection
The Boc group is typically removed under strongly acidic conditions.[3][4]
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Procedure: Dissolve the Boc-protected amine in DCM (e.g., 0.1-0.5 M). Add an excess of TFA (e.g., 20-50% v/v) and stir the mixture at room temperature. The reaction is usually complete within 1-2 hours. The solvent and excess TFA are removed under reduced pressure.
Cbz (Benzyloxycarbonyl) Deprotection
The Cbz group is commonly cleaved by catalytic hydrogenation.[3]
-
Reagents: Hydrogen (H₂), 10% Palladium on Carbon (Pd/C), Methanol or Ethyl Acetate
-
Procedure: Dissolve the Cbz-protected amine in a suitable solvent. Add a catalytic amount of 10% Pd/C. The reaction mixture is then placed under an atmosphere of hydrogen gas (balloon or Parr shaker) and stirred vigorously until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated.
Fmoc (Fluorenylmethyloxycarbonyl) Deprotection
The Fmoc group is labile to basic conditions, typically secondary amines.[4]
-
Reagents: 20% Piperidine in Dimethylformamide (DMF)
-
Procedure: Dissolve the Fmoc-protected amine in DMF. Add piperidine to a final concentration of 20% (v/v). The deprotection is usually rapid, often completing within 30 minutes at room temperature. The solvent is removed under reduced pressure, and the product is purified to remove the dibenzofulvene-piperidine adduct.
Visualizing Protecting Group Strategies
The following diagrams illustrate the general workflow for amine protection and deprotection, as well as the unique proposed mechanism for sulfonylcarbamate cleavage.
Caption: A generalized workflow for the protection and deprotection of an amine functional group.
Caption: Contrasting behavior of sulfonylcarbamates under strong vs. mild basic conditions.[2]
Conclusion
The this compound protecting group presents a potentially valuable addition to the synthetic chemist's toolbox, particularly due to the unique stability profile of the sulfonylcarbamate functionality. Its predicted stability under strongly basic conditions, coupled with lability to mild nucleophilic deprotection, offers an orthogonal strategy to many common amine protecting groups. However, further experimental validation is necessary to fully characterize its stability and reactivity across a broader range of synthetic transformations. For applications requiring robust protection against strong bases, it may offer a significant advantage over base-labile groups like Fmoc. Conversely, its sensitivity to mild nucleophiles necessitates careful planning in synthetic routes involving such reagents. Researchers are encouraged to consider these properties when designing protection strategies for complex target molecules.
References
- 1. Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl Methylsulfonylcarbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl methylsulfonylcarbamate, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | EPA regulations on carbamate production wastes |
| Container Type | Clearly labeled, sealed, and chemically compatible container | Standard laboratory practice |
| Storage Location | Designated hazardous waste accumulation area | Institutional Safety Policies |
| pH of Aqueous Waste | Neutral (pH ~7) before final disposal | General guidance for aqueous waste |
Experimental Protocol for Chemical Neutralization and Disposal
Based on the chemical properties of sulfonylcarbamates, a recommended procedure for the disposal of small quantities of this compound involves base-catalyzed hydrolysis. This process breaks down the compound into less hazardous components: methylsulfonamide, tert-butanol, and carbon dioxide.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the waste is concentrated, dilute it with a suitable solvent (e.g., water or a water-miscible solvent) in a beaker or flask equipped with a stir bar. This helps to control the reaction rate.
-
Base Addition: Slowly add a sodium hydroxide solution to the stirring waste solution. The addition of a base will catalyze the hydrolysis of the sulfonylcarbamate.
-
Monitoring: Monitor the reaction for any signs of gas evolution or temperature increase. The hydrolysis process will break down the this compound.
-
Neutralization: Continue to add the base dropwise until the solution reaches a neutral pH (approximately 7). Use pH paper or a calibrated pH meter to verify the pH.
-
Final Disposal: Once neutralized, the resulting solution containing methylsulfonamide and tert-butanol should be collected in a designated aqueous hazardous waste container. Consult your institution's specific guidelines for the final disposal of this waste stream. Do not pour down the drain unless explicitly permitted by local regulations for neutralized, low-concentration solutions of these specific byproducts.
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Comprehensive Safety and Handling Guide for tert-Butyl Methylsulfonylcarbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of tert-butyl methylsulfonylcarbamate. The following procedures are based on best practices for handling related chemical compounds and should be implemented immediately to ensure laboratory safety.
I. Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact with the potentially irritating or harmful compound. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[3] | To protect eyes from splashes and airborne particles. |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2] | To avoid inhalation of dust or vapors. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Experimental Protocol:
-
Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents.
-
Prepare a designated and clearly labeled waste container for this compound waste.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in Table 1 before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.
-
-
Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Chemical Waste | Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[2] |
| Contaminated PPE | Used gloves, and other disposable PPE should be collected in a designated hazardous waste container. |
| Regulatory Compliance | Dispose of all waste in accordance with local, state, and federal regulations. |
Spill and Emergency Procedures:
-
Small Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, dampen the solid spill material with a suitable solvent (e.g., acetone) and transfer the dampened material to a suitable container for disposal.[4]
-
Use absorbent paper dampened with the solvent to pick up any remaining material.[4]
-
Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[4]
-
Solvent wash all contaminated surfaces followed by washing with a strong soap and water solution.[4]
-
-
Large Spill:
-
Evacuate the immediate area.
-
Isolate the spill or leak area.[4]
-
Contact your institution's emergency response team.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If symptoms such as wheezing, coughing, or shortness of breath develop, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
